Magainin 2
描述
属性
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUUAHJVPPFEV-ABXDCCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H180N30O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148547 | |
| Record name | Magainin 2 peptide, Xenopus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108433-95-0 | |
| Record name | Magainin 2 peptide, Xenopus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magainin 2 peptide, Xenopus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Shield of the African Clawed Frog: A Technical Guide to Magainin 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, origin, and biochemical characteristics of Magainin 2, a potent antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis. This document provides a comprehensive overview of the seminal research, including detailed experimental protocols, quantitative data, and visual representations of the key biological pathways.
Discovery and Origin
The discovery of magainins is a classic example of serendipity in science. In the mid-1980s, Dr. Michael Zasloff at the National Institutes of Health observed that African clawed frogs (Xenopus laevis) used in his research recovered from surgical incisions without any signs of infection, despite being returned to tanks containing microbially-rich water.[1][2][3] This remarkable resistance to infection suggested the presence of a powerful, endogenous antimicrobial system. Zasloff hypothesized that the frog's skin secretions contained a "sterilizing" activity.[3][4][5] This led to the isolation and characterization of a family of peptides he named "magainins," from the Hebrew word "magain" meaning shield.[3]
This compound is a 23-amino acid, water-soluble, cationic peptide that exhibits broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and protozoa.[5][6][7][8][9][10] It is part of the innate immune system of Xenopus laevis, providing a first line of defense against pathogens.[11]
Biosynthesis of this compound
This compound is synthesized as part of a larger precursor protein, known as prepro-magainin.[4][5][6][9] This precursor undergoes post-translational processing to yield the mature, active peptide. The gene encoding the magainin precursor has been identified and sequenced.[12] The precursor protein contains a signal peptide, which directs it to the secretory pathway, followed by an acidic pro-region and multiple copies of the magainin peptide sequence, flanked by processing sites.
The mature this compound peptide is stored in high concentrations in the granular glands of the frog's skin and is secreted onto the skin surface in response to stress or injury.[13]
Experimental Protocols
The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.
Isolation and Purification of this compound from Xenopus laevis Skin
The initial isolation of this compound involved a multi-step purification process from the skin secretions of Xenopus laevis.
Protocol:
-
Stimulation of Peptide Secretion: Anesthetize the frog (e.g., by immersion in 0.1% tricaine). Peptide secretion can be stimulated by mild electrical stimulation or by topical application of a secretagogue like norepinephrine.
-
Collection of Secretions: The secreted granular contents are collected by rinsing the dorsal skin surface with a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).
-
Initial Extraction: The collected secretions are acidified (e.g., with trifluoroacetic acid to a final concentration of 0.1%) to precipitate proteins and inactivate proteases. The mixture is then centrifuged to pellet the precipitate.
-
Solid-Phase Extraction: The supernatant containing the peptides is passed through a C18 solid-phase extraction cartridge. The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove salts and hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted peptide fraction is subjected to RP-HPLC for further purification.[1][14] A C18 column is typically used with a gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like TFA.[14] Fractions are collected and assayed for antimicrobial activity.
-
Purity Assessment: The purity of the final this compound fraction is assessed by analytical RP-HPLC and mass spectrometry.[14]
Characterization of this compound
Amino Acid Sequencing: The primary structure of the purified peptide was initially determined by Edman degradation.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are used to confirm the molecular weight of the purified peptide.[3][14]
Antimicrobial Activity Assays
The antimicrobial efficacy of this compound is quantified by determining its Minimal Inhibitory Concentration (MIC).
Protocol for MIC Determination (Broth Microdilution): [8][15][16]
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Amino Acid Sequence | GIGKFLHSAKKFGKAFVGEIMNS | [6][17] |
| Molecular Weight | 2465.9 Da | [6] |
| Number of Residues | 23 | [4][5][6][7][9] |
| Net Charge (at pH 7) | +3 | [7] |
Table 2: Minimal Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Escherichia coli | D31 | < 100 | < 40.6 | [5] |
| Escherichia coli | K-12 (NBRC 3301) | 61.6 | 25 | [16] |
| Staphylococcus aureus | ATCC 25923 | 80 - 160 | 32.4 - 64.9 | [8] |
| Pseudomonas aeruginosa | ATCC 27853 | 80 - 160 | 32.4 - 64.9 | [8] |
| Acinetobacter baumannii | KCTC 2508 | 9.9 | 4 | [15][18] |
| Acinetobacter baumannii | Drug-resistant 907233 | 4.9 | 2 | [15][18] |
| Candida albicans | 100 | 40.6 | [9] | |
| Cryptococcus neoformans | 100 | 40.6 | [9] |
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Workflow of the discovery, isolation, and characterization of this compound.
Caption: Biosynthesis and secretion pathway of this compound in Xenopus laevis.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. complex-matter.unistra.fr [complex-matter.unistra.fr]
- 4. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 8. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. content.stockpr.com [content.stockpr.com]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. Development of Antimicrobial Stapled Peptides Based on this compound Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Single-Cell Analysis of the Antimicrobial and Bactericidal Activities of the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proteopedia.org [proteopedia.org]
- 18. researchgate.net [researchgate.net]
Magainin 2: A Technical Guide to its Primary Amino Acid Sequence and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magainin 2 is a 23-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] Its mechanism of action primarily involves the disruption of the cell membrane's integrity, making it a subject of significant interest in the development of novel antimicrobial agents. This technical guide provides a detailed overview of the primary amino acid sequence and the structural characteristics of this compound, supported by experimental data and methodologies.
Primary Amino Acid Sequence
The primary structure of this compound is a linear sequence of 23 amino acids. This sequence is fundamental to its antimicrobial properties, dictating its overall charge, hydrophobicity, and potential for secondary structure formation.
Table 1: Primary Amino Acid Sequence of this compound [3][4][5]
| Representation | Sequence |
| Three-Letter Code | H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Asn-Ser-OH |
| One-Letter Code | GIGKFLHSAKKFGKAFVGEIMNS |
| Molecular Formula | C114H180N30O29S |
| Molecular Weight | 2466.9 g/mol |
Secondary and Tertiary Structure
In an aqueous environment, this compound lacks a well-defined secondary structure.[6] However, upon interaction with biological membranes or membrane-mimicking environments such as trifluoroethanol (TFE) solutions or dodecylphosphocholine (DPC) micelles, it adopts a distinct amphipathic α-helical conformation.[7][8][9] This structure is crucial for its membrane-disrupting activity.
The α-helix positions the cationic (positively charged) and hydrophobic (non-polar) amino acid residues on opposite faces of the helix.[10] This facial amphiphilicity is a key characteristic of many AMPs and is believed to be critical for their interaction with and disruption of microbial cell membranes.[10] The hydrophobic face interacts with the lipid core of the membrane, while the cationic face interacts with the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[11]
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has shown that in oriented bilayer samples, the α-helix of this compound is oriented parallel to the membrane surface.[7] The structure has been determined by NMR in DPC micelles, revealing a curved helix with a bend around residues Phe12 and Gly13.[9]
Table 2: Structural Characteristics of this compound
| Parameter | Description | References |
| Secondary Structure | Primarily α-helical in membrane environments. | [7][8][9] |
| Tertiary Structure | A single, curved α-helix. | [9] |
| Key Feature | Amphipathic nature with distinct hydrophobic and cationic faces. | [10] |
| Membrane Orientation | Lies parallel to the membrane surface. | [7] |
Mechanism of Action: Membrane Permeabilization
The antimicrobial activity of this compound is primarily attributed to its ability to permeabilize cell membranes. The initial interaction is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes.[12] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane disruption.
Several models have been proposed to describe the membrane-disrupting mechanism of this compound, with the "toroidal pore" or "wormhole" model being the most widely accepted.[11][12] In this model, the this compound helices, along with the head groups of the lipid molecules, bend to form a continuous pore through the membrane. This pore formation leads to the leakage of ions and essential metabolites, ultimately causing cell death.[11] An alternative "carpet-like" mechanism has also been suggested, where the peptides accumulate on the membrane surface, disrupting the lipid packing without forming discrete pores.[11]
Experimental Protocols
The structural and functional characterization of this compound has been accomplished through various biophysical techniques. Below are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to determine the secondary structure of peptides in different environments.
Objective: To determine the secondary structure of this compound in the presence of bacterial cells or membrane mimetics.[13][14]
Materials:
-
Lyophilized this compound peptide
-
Ultrapure water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)[12]
-
Membrane mimetic (e.g., Sodium Dodecyl Sulfate (SDS) micelles) or bacterial cell culture (E. coli)[13][15]
-
CD Spectropolarimeter
Protocol:
-
Peptide Preparation: Dissolve lyophilized this compound in ultrapure water to create a stock solution. Determine the precise concentration by measuring absorbance at 205 nm.[13]
-
Sample Preparation:
-
With Membrane Mimetics: Prepare a solution of this compound at a final concentration of 5-100 µM in the buffer containing the membrane mimetic (e.g., 1% SDS).[13][15]
-
With Bacterial Cells: Grow E. coli to an optimal cell density (OD600 of 0.08-0.1). Resuspend the cells in the buffer and add this compound to the desired final concentration.[13]
-
-
CD Spectra Acquisition:
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands around 208 nm and 222 nm and a positive band around 192 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
Two-dimensional NMR spectroscopy is employed to determine the high-resolution three-dimensional structure of this compound in membrane-mimicking environments.[8][9]
Objective: To determine the 3D structure of this compound in DPC micelles.[9]
Materials:
-
Isotopically labeled (e.g., ¹⁵N) or unlabeled this compound
-
Perdeuterated dodecylphosphocholine (DPC)
-
Buffer solution (e.g., H₂O/D₂O mixture)
-
NMR Spectrometer with a cryoprobe
Protocol:
-
Sample Preparation: Dissolve this compound in a buffer containing perdeuterated DPC micelles. The concentration of the peptide is typically in the millimolar range.
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), at a constant temperature.
-
These experiments provide through-bond and through-space correlations between protons, respectively.
-
-
Resonance Assignment: Use the TOCSY and other spectra to assign the ¹H chemical shifts to specific amino acid residues in the peptide sequence.
-
Structural Restraints:
-
Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). These provide distance restraints.
-
Measure scalar couplings to obtain dihedral angle restraints.
-
-
Structure Calculation: Use the experimental restraints in a simulated annealing protocol to calculate a family of 3D structures that are consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Objective: To determine the MIC of this compound against E. coli.[1]
Materials:
-
This compound
-
E. coli culture
-
Luria-Bertani (LB) broth
-
96-well microtiter plate
-
Incubator
Protocol:
-
Bacterial Culture Preparation: Inoculate E. coli in LB broth and grow to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: Prepare a series of two-fold dilutions of this compound in LB broth in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial culture to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound serves as a paradigm for understanding the structure-function relationship of α-helical antimicrobial peptides. Its simple yet elegant design, featuring an amphipathic α-helix, allows for potent and broad-spectrum antimicrobial activity through membrane disruption. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and to design novel peptide-based therapeutics. The continued study of this compound and its analogs holds significant promise for addressing the growing challenge of antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Formation of β-Strand Oligomers of Antimicrobial Peptide this compound Contributes to Disruption of Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide, Xenopus | C114H180N30O29S | CID 16130189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and orientation of the antibiotic peptide magainin in membranes by solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-dimensional NMR study of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2mag - NMR STRUCTURE OF this compound IN DPC MICELLES, 10 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 13. air.unimi.it [air.unimi.it]
- 14. Studying the Interaction of this compound and Cecropin A with E. coli Bacterial Cells Using Circular Dichroism | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Mechanism of Action of Magainin 2 Against Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of Magainin 2, an antimicrobial peptide (AMP) with significant therapeutic potential. The document details its interaction with bacterial membranes, the formation of pores, and its potential intracellular targets. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of key processes are included to facilitate a deeper understanding for research and development purposes.
Introduction to this compound
This compound is a 23-amino-acid cationic peptide originally isolated from the skin of the African clawed frog, Xenopus laevis[1][2]. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa[3]. Its amphipathic α-helical structure is crucial for its antimicrobial function, allowing it to selectively interact with and disrupt microbial cell membranes[2][4][5]. This selectivity is attributed to the high content of anionic phospholipids in bacterial membranes compared to the zwitterionic nature of mammalian cell membranes[2][3].
Primary Mechanism: Membrane Permeabilization
The principal mechanism of this compound's bactericidal action is the permeabilization of the bacterial cell membrane, leading to the dissipation of essential ion gradients, leakage of cellular contents, and ultimately, cell death[3][6]. This process is primarily driven by electrostatic interactions between the positively charged amino acid residues of this compound and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[6].
Two predominant models describe the membrane disruption process: the toroidal pore model and the carpet model.
The Toroidal Pore Model
The most widely accepted mechanism for this compound is the formation of "toroidal" or "wormhole" pores[1][2][6]. In this model, this compound peptides initially bind to the surface of the bacterial membrane. As the peptide concentration on the membrane surface increases, they insert into the lipid bilayer, inducing a high degree of membrane curvature. This forces the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a water-filled channel lined by both the peptides and the polar head groups of the lipids[1][6]. This structure allows for the passage of ions and small molecules across the membrane. Studies have estimated the diameter of these pores to be approximately 2.8 nm[1].
The Carpet Model
An alternative mechanism, the "carpet model," is proposed to occur at higher peptide concentrations or in membranes with specific lipid compositions[1]. In this model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This extensive coverage disrupts the membrane's integrity in a detergent-like manner, leading to the formation of transient holes and, eventually, the complete disintegration of the membrane into micelles[1].
Translocation and Intracellular Targeting
Beyond membrane disruption, evidence suggests that this compound can translocate across the bacterial membrane and interact with intracellular components[1][6]. This translocation may occur through the formed pores or via another mechanism. Once inside the cytoplasm, this compound has been shown to interact with the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria[6][7][8][9].
The BAM complex is essential for the folding and insertion of β-barrel proteins into the outer membrane. By binding to BamA, this compound is thought to impair the proper folding of these outer membrane proteins, leading to a gradual decrease in their production and further compromising the integrity of the bacterial cell envelope[7][8][9].
Quantitative Data on Antibacterial Activity
The efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Acinetobacter baumannii | KCTC 2508 | 4 | [4][10] |
| Acinetobacter baumannii | Drug-resistant strains | 2 | [4][10] |
| Escherichia coli | DH5α | >125 | [11] |
| Escherichia coli | - | 20 | [2] |
| Staphylococcus aureus | - | >125 | [11] |
| Pseudomonas aeruginosa | - | >125 | [11] |
| Mycoplasma pneumoniae | FH | 8-30 | [12] |
Experimental Protocols
Calcein Leakage Assay
This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of the fluorescent dye calcein.
Methodology:
-
Preparation of Calcein-Entrapped Liposomes:
-
Prepare a lipid film by dissolving lipids (e.g., a mixture of bacterial membrane-mimicking lipids like POPE/POPG) in chloroform, followed by evaporation under a vacuum[13].
-
Hydrate the lipid film with a solution of self-quenching concentration of calcein (e.g., 50-80 mM) in a suitable buffer (e.g., HEPES or Tris)[13][14][15].
-
Subject the liposome suspension to several freeze-thaw cycles and then extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain large unilamellar vesicles (LUVs) of a uniform size[13].
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column)[16].
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in a buffer to a final lipid concentration suitable for fluorescence measurements.
-
Add this compound at various concentrations to the liposome suspension.
-
Monitor the increase in calcein fluorescence over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm)[15]. The dequenching of calcein upon its release from the vesicles results in an increased fluorescence signal.
-
Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes[15][17].
-
Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_t - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_t is the fluorescence after adding Triton X-100.
-
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay utilizes the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the outer membrane of Gram-negative bacteria.
Methodology:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
-
NPN Uptake Measurement:
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Add this compound at various concentrations.
-
Immediately measure the increase in fluorescence using a spectrofluorometer (excitation ~350 nm, emission ~420 nm). NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon partitioning into the hydrophobic interior of a damaged membrane.
-
Cytoplasmic Membrane Depolarization Assay (DiSC₃(5) Assay)
This assay employs the membrane potential-sensitive dye DiSC₃(5) to measure the depolarization of the cytoplasmic membrane.
Methodology:
-
Bacterial Culture and Staining:
-
Grow bacteria to the mid-logarithmic phase, harvest, and wash as described for the NPN assay.
-
Resuspend the cells in a buffer containing a low concentration of DiSC₃(5) (e.g., 0.4 µM) and incubate until the fluorescence signal stabilizes. The dye will be taken up by energized cells and its fluorescence will be quenched.
-
-
Depolarization Measurement:
-
Add this compound at various concentrations to the stained bacterial suspension.
-
Monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm). Depolarization of the cytoplasmic membrane leads to the release of the dye and a subsequent increase in fluorescence.
-
Conclusion
This compound exerts its potent antibacterial activity primarily through the disruption of the bacterial cell membrane, with the toroidal pore model being the most favored mechanism. Its ability to translocate into the cytoplasm and interact with essential intracellular machinery, such as the BamA protein, highlights a multifaceted mode of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of novel antimicrobial agents.
References
- 1. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interaction between this compound and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Proteopedia, life in 3D [proteopedia.org]
- 6. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 7. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between this compound and Salmonella typhimurium outer membranes: effect of lipopolysaccharide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Antimicrobial Stapled Peptides Based on this compound Sequence [mdpi.com]
- 12. The effects of this compound-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation and release of calcein from herceptin-conjugated eLiposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 16. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.3. Calcein Leakage Assay [bio-protocol.org]
The Biological Properties of Magainin 2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Promising Antimicrobial Peptide
Introduction
Magainin 2 is a 23-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis. As a key component of the frog's innate immune system, this compound exhibits a broad spectrum of activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of microbial cell membranes, a process that is rapid and less likely to induce resistance compared to conventional antibiotics. This technical guide provides a comprehensive overview of the biological properties of this compound, with a focus on its mechanism of action, antimicrobial spectrum, structure-activity relationships, and relevant experimental protocols.
Core Biological Properties
This compound's potent antimicrobial activity is intrinsically linked to its physicochemical properties. It is a cationic peptide, a characteristic that facilitates its initial interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Furthermore, its amphipathic α-helical structure is crucial for its membrane-disrupting function.
Mechanism of Action
The primary mode of action of this compound is the permeabilization of the bacterial cell membrane. Two main models have been proposed to explain this process: the "toroidal pore" model and the "carpet-like" mechanism.
-
Toroidal Pore Model: In this model, this compound peptides initially bind to the surface of the bacterial membrane. Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, inducing a positive curvature in the membrane. This leads to the formation of a transient, water-filled pore where the peptide molecules are associated with the head groups of the lipid molecules. This pore structure allows for the leakage of ions and essential metabolites, ultimately leading to cell death.
-
Carpet-like Mechanism: Alternatively, in the carpet-like model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet" that disrupts the integrity of the lipid bilayer in a detergent-like manner. This leads to the formation of micelles and the complete disintegration of the membrane.
The prevailing mechanism is thought to depend on factors such as the peptide concentration and the lipid composition of the target membrane.
Antimicrobial Spectrum
This compound demonstrates a broad range of antimicrobial activity. It is effective against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against several representative bacterial strains.
| Bacterial Strain | Type | MIC (µM) | MIC (µg/mL) |
| Escherichia coli | Gram-negative | 2 - 75 | 4.9 - 185 |
| Pseudomonas aeruginosa | Gram-negative | 8 - >500 | 19.7 - >1233 |
| Staphylococcus aureus | Gram-positive | 4 - 64 | 9.9 - 158 |
| Acinetobacter baumannii (drug-resistant) | Gram-negative | 2 | 4.9 |
| Acinetobacter baumannii (standard strain) | Gram-negative | 4 | 9.9 |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Structure-Activity Relationship
The antimicrobial efficacy of this compound is highly dependent on its structural features. Key parameters that influence its activity include:
-
α-Helicity: A well-defined α-helical conformation is essential for the peptide's ability to interact with and insert into the lipid bilayer.
-
Amphipathicity: The segregation of hydrophobic and hydrophilic residues on opposite faces of the helical structure allows for the interaction with both the lipid core and the aqueous environment of the membrane.
-
Net Positive Charge: The cationic nature of this compound, conferred by its lysine and arginine residues, is crucial for the initial electrostatic attraction to the negatively charged bacterial membrane.
-
Hydrophobicity: The hydrophobic residues mediate the insertion and partitioning of the peptide into the nonpolar core of the cell membrane.
Modifications to these properties can significantly impact both the antimicrobial potency and the hemolytic activity of the peptide.
Hemolytic Activity
A critical aspect for the therapeutic potential of any antimicrobial peptide is its selectivity for microbial cells over host cells. This compound generally exhibits low hemolytic activity against human red blood cells, indicating a degree of selectivity for bacterial membranes.[1] This selectivity is attributed to the differences in lipid composition between bacterial and mammalian cell membranes. Bacterial membranes are rich in anionic phospholipids, which favor the binding of the cationic this compound, whereas mammalian cell membranes are primarily composed of zwitterionic phospholipids and cholesterol.
| Parameter | Value | Cell Type |
| Hemolytic Activity | No hemolysis observed at 64 µM[1] | Mouse Red Blood Cells |
| Cytotoxicity | Low cytotoxicity | HaCaT cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., in 0.01% acetic acid)
-
Sterile diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Peptide Preparation: Prepare a serial two-fold dilution of the this compound stock solution in the sterile diluent directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in MHB (no peptide).
-
Negative Control: A well containing only MHB (no bacteria or peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hemolysis Assay
This assay measures the ability of a compound to lyse red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
Sterile microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer or microplate reader (to measure absorbance at 540 nm)
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in microcentrifuge tubes or a 96-well plate.
-
Add the 2% RBC suspension to each tube/well to achieve a final RBC concentration of 1%.
-
Negative Control: RBCs suspended in PBS only.
-
Positive Control: RBCs suspended in 1% Triton X-100.
-
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Membrane Permeabilization Assays
These assays utilize fluorescent probes to assess the disruption of the bacterial outer and cytoplasmic membranes.
The hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Its uptake into the outer membrane indicates an increase in permeability.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
NPN stock solution (e.g., in acetone or ethanol)
-
This compound solution
-
Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Cell Preparation: Wash the bacterial cells with HEPES buffer and resuspend them in the same buffer to an optical density at 600 nm (OD600) of 0.5.
-
Assay:
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add NPN to a final concentration of 10 µM and incubate for a few minutes to establish a baseline fluorescence.
-
Add this compound at the desired concentration.
-
Immediately begin monitoring the increase in fluorescence over time.
-
The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5) is a membrane potential-sensitive dye. It accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the cytoplasmic membrane causes the release of the dye and a subsequent increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl
-
diSC3-5 stock solution (e.g., in ethanol)
-
This compound solution
-
Fluorometer or fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
Procedure:
-
Cell Preparation: Wash the bacterial cells with HEPES buffer containing glucose and resuspend them in the same buffer with the addition of 100 mM KCl to an OD600 of 0.05.
-
Dye Loading: Add diSC3-5 to a final concentration of 0.4 µM and incubate until the fluorescence signal stabilizes (quenches).
-
Depolarization Measurement:
-
Add this compound at the desired concentration.
-
Immediately monitor the increase in fluorescence, which indicates membrane depolarization.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound and a general experimental workflow for its characterization.
Conclusion
This compound remains a highly promising candidate for the development of novel antimicrobial therapeutics. Its broad spectrum of activity, coupled with a mechanism of action that is less prone to the development of resistance, makes it an attractive alternative to conventional antibiotics. Furthermore, its relatively low hemolytic activity suggests a favorable therapeutic window. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Continued research into its structure-activity relationships and mechanisms of action will be crucial for the design of even more potent and selective antimicrobial agents.
References
Magainin 2 Pore Formation in Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which the antimicrobial peptide Magainin 2 disrupts bacterial membranes through pore formation. We will delve into the primary models of action, present key quantitative data, detail common experimental protocols, and visualize the proposed molecular interactions.
Introduction
This compound, an antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis, has garnered significant attention for its potent activity against a broad spectrum of bacteria and its relatively low toxicity to mammalian cells.[1][2][3] Its primary mode of action involves the permeabilization of the bacterial cell membrane, leading to the dissipation of essential ion gradients and ultimately cell death.[2][3][4] Understanding the precise mechanisms of this compound-induced pore formation is crucial for the rational design of new and more effective antimicrobial agents. This guide will focus on the predominant models describing this interaction: the toroidal pore and the carpet model.
Core Pore Formation Models
The interaction of this compound with bacterial membranes is a dynamic process that is concentration-dependent and influenced by the lipid composition of the target membrane.[3][5] Two primary models have been proposed to explain how this compound disrupts these membranes: the toroidal pore model and the carpet model. A third model, the barrel-stave model, is often discussed in the context of other antimicrobial peptides and serves as a useful comparison.[6]
The Toroidal Pore Model
The most widely accepted model for this compound's action at lower peptide concentrations is the toroidal pore, or "wormhole," model.[1][3][7][8] In this model, this compound peptides initially bind to the surface of the bacterial membrane, an interaction favored by the electrostatic attraction between the cationic peptide and the anionic phospholipids prevalent in bacterial membranes.[4] Upon reaching a critical concentration, the peptides insert into the membrane, inducing a significant local curvature.[8] This forces the lipid monolayers to bend back on themselves, creating a continuous pore where the head groups of the lipids line the pore alongside the inserted peptides.[7] This arrangement allows for the passage of water, ions, and other small molecules, leading to the disruption of cellular homeostasis.[1]
References
- 1. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and orientation of the antibiotic peptide magainin in membranes by solid-state nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Interaction between this compound and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Changes to Escherichia coli during Treatment with this compound Observed in Native Conditions by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
The Architectural Nuances of a Potent Antimicrobial: A Technical Guide to the Structure-Activity Relationship of Magainin 2 and its Analogs
For Immediate Release
This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of Magainin 2, a potent antimicrobial peptide (AMP), and its synthetic analogs. Addressed to researchers, scientists, and drug development professionals, this document collates quantitative data, details experimental methodologies, and visualizes key mechanisms to facilitate the rational design of novel anti-infective agents.
Introduction: The Promise of this compound
Discovered in the skin of the African clawed frog, Xenopus laevis, this compound is a 23-amino acid peptide with broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2][3][4][5] Its primary mechanism of action involves the permeabilization of microbial cell membranes, leading to cell death.[3][6] This direct, physical disruption of the membrane is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. The therapeutic potential of this compound is, however, limited by its moderate activity and potential for hemolytic effects at higher concentrations. This has driven extensive research into the synthesis and evaluation of this compound analogs with improved antimicrobial potency and enhanced selectivity for microbial over mammalian cells.
This guide will dissect the critical structural features of this compound that govern its biological activity, providing a comprehensive overview of the SAR data and the experimental protocols used to derive them.
Core Structure and Physicochemical Properties of this compound
The native sequence of this compound is GIGKFLHSAKKFGKAFVGEIMNS.[2] Key to its function is its ability to adopt an amphipathic α-helical conformation upon interaction with biological membranes.[1][7][8] This structure positions cationic and hydrophobic amino acid residues on opposite faces of the helix, facilitating its interaction with and insertion into the lipid bilayer.
Several physicochemical parameters are crucial determinants of this compound's activity:
-
Cationicity: The net positive charge, primarily conferred by lysine residues, is critical for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][9]
-
Hydrophobicity: The presence of hydrophobic residues facilitates the partitioning of the peptide into the nonpolar core of the lipid bilayer.[1][10]
-
Amphipathicity: The spatial separation of cationic and hydrophobic residues is essential for its membrane-disruptive activity. This is often quantified by the hydrophobic moment.[1]
-
α-Helicity: The degree of helical structure formation in a membrane environment correlates with antimicrobial potency.[1][8]
Structure-Activity Relationship: Insights from this compound Analogs
Systematic modifications of the this compound sequence have yielded a wealth of information on the contribution of each structural parameter to its biological activity.
Impact of Amino Acid Substitutions
The substitution of specific amino acids has been a primary strategy to modulate the activity of this compound.
-
Enhancing Cationicity: Increasing the net positive charge by substituting neutral or acidic residues with lysine or arginine generally enhances antimicrobial activity.[1]
-
Modulating Hydrophobicity: Increasing hydrophobicity, for instance by substituting serine with more hydrophobic residues like alanine, valine, or phenylalanine, can lead to increased antimicrobial and, often, hemolytic activity.[1][10][11] A careful balance is therefore required to optimize antimicrobial potency while minimizing toxicity to host cells.
-
Improving Helicity: Replacing glycine residues, which can disrupt helical structures, with alanine has been shown to improve helicity and antibacterial activity.[1]
Role of Peptide Length
Studies on truncated and extended analogs of this compound have demonstrated that a minimum length of approximately 12 amino acid residues is required for antimicrobial activity.[1] The full 23-residue length is generally optimal for potent activity.
Dimerization and Hybridization
The creation of dimeric forms of this compound, sometimes linked by a disulfide bridge, has been shown to enhance membrane permeabilization and antimicrobial activity.[12] Furthermore, hybrid peptides combining sequences from this compound and other AMPs, such as Cecropin A, have been designed to leverage the strengths of both parent molecules, resulting in analogs with potent antimicrobial activity and low hemolytic effects.[10][11]
Quantitative Analysis of this compound and Analog Activity
The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of this compound and selected analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial activity, representing the lowest concentration of a peptide that inhibits the visible growth of a microorganism. Hemolytic activity is often expressed as the concentration of peptide causing 50% hemolysis of red blood cells (HC50).
| Peptide/Analog | Sequence | Target Organism | MIC (µM) | HC50 (µM) | Reference |
| This compound | GIGKFLHSAKKFGKAFVGEIMNS | E. coli | 8-64 | >100 | [1],[13] |
| S. aureus | 8-32 | [13] | |||
| Magainin A | GIGKFLHSAGKFGKAFVGEIMKS | E. coli | 1.6 | >100 | [14] |
| [F5W]-Magainin 2 | GIGKWLHSAKKFGKAFVGEIMNS | B. megaterium | ~10 | >100 | [6] |
| CA(1-8)-MA(1-12) | KWKLFKKIGIGKFLHSAKKFGK | E. coli | 1.6 | 100 | [11] |
| [S16L]-CA(1-8)-MA(1-12) | KWKLFKKIGIGKFLHSAKKFGK | E. coli | 0.8 | 100 | [11] |
| Stapled Peptide 2 | Ac-GIAKFLAKAKKFGKAFV-NH2 (i, i+4 staple) | S. aureus | 4 | >500 | [13] |
| E. coli | 8 | >500 | [13] |
Note: MIC and HC50 values can vary depending on the specific strains and experimental conditions used.
Mechanism of Action: A Multi-Step Process
The antimicrobial action of this compound is a complex process involving several key steps, from initial membrane binding to eventual cell lysis.
Membrane Binding and Insertion
The initial interaction is driven by electrostatic forces between the cationic peptide and the anionic components of the microbial membrane.[7][9] This is followed by the insertion of the hydrophobic face of the amphipathic helix into the lipid bilayer.
Pore Formation: The Toroidal Pore Model
The most widely accepted model for this compound's membrane permeabilization is the "toroidal pore" model.[15] In this model, the peptides aggregate and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore lined by both the peptides and the lipid head groups.[6] This pore formation leads to the leakage of ions and essential metabolites, ultimately causing cell death. The diameter of these pores is estimated to be in the range of 2-3 nm.[6]
Caption: Workflow of this compound's toroidal pore formation mechanism.
Intracellular Targeting
Recent evidence suggests that the mechanism of action of this compound may not be limited to membrane disruption. Some studies indicate that this compound can translocate across the bacterial membrane and interact with intracellular targets. For instance, this compound has been shown to interact with BamA, a key component of the BAM complex responsible for the assembly of outer membrane proteins in Gram-negative bacteria, thereby impairing protein folding.[15]
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of synthetic magainin peptides and several analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Interaction between this compound and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-antiviral activity relationships of cecropin A-magainin 2 hybrid peptide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cecropin A - this compound hybrid peptides having potent antimicrobial activity with low hemolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound amide and analogues. Antimicrobial activity, membrane depolarization and susceptibility to proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
Magainin 2: A Technical Guide to its Spectrum of Activity and Mechanism of Action Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial peptide Magainin 2, focusing on its spectrum of activity against both Gram-positive and Gram-negative bacteria. It details the quantitative measures of its efficacy, the experimental protocols used to determine its activity, and the molecular mechanisms by which it exerts its bactericidal effects.
Executive Summary
This compound, an antimicrobial peptide originally isolated from the skin of the African clawed frog, Xenopus laevis, has demonstrated a broad spectrum of activity against a wide range of both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the permeabilization of the bacterial cell membrane, leading to cell death.[2][4] This guide synthesizes key data on its antimicrobial efficacy, presents detailed experimental methodologies for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.
Spectrum of Activity: Quantitative Data
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against a selection of Gram-positive and Gram-negative bacteria as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | - | - | [5] |
| Bacillus megaterium | - | 2.5 | - | [6] |
Note: Specific MIC values for S. aureus were not provided in the readily available search results but its susceptibility is mentioned.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Escherichia coli | DH5α | - | - | [5] |
| Escherichia coli | K12 MG1655 | - | <128 | [7] |
| Pseudomonas aeruginosa | - | - | - | [5] |
| Acinetobacter baumannii | KCTC 2508 | 4 | - | [8] |
| Acinetobacter baumannii | 907233 (drug-resistant) | 2 | - | [8] |
Note: While activity against E. coli and P. aeruginosa is cited, specific MIC values from the initial search were not consistently available.
Mechanism of Action
This compound's bactericidal activity is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][9]
Following initial binding, this compound peptides are proposed to induce membrane permeabilization through one of two primary models:
-
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce a high degree of curvature, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore. The pore is lined by both the peptides and the lipid head groups.[6][9] Studies suggest that this compound can form toroidal pores with a diameter of approximately 2-3 nm.[6]
-
Carpet-like Mechanism: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. This mechanism is thought to be more prevalent when certain lipids, like phosphatidylserine or phosphatidylethanolamine, are present.[6]
Recent research also suggests that this compound may have intracellular targets after membrane translocation, potentially interfering with essential cellular processes.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[7][10]
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound peptide stock solution
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Incubator
Procedure:
-
Prepare serial dilutions of this compound in 0.01% acetic acid with 0.2% BSA.
-
In a 96-well plate, add a standardized inoculum of the test bacterium to each well containing MHB. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
Add the serially diluted this compound to the wells. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the peptide that completely inhibits the growth of the microorganism.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay assesses the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.
Materials:
-
Bacterial cells washed and resuspended in a suitable buffer (e.g., HEPES)
-
NPN solution
-
This compound solution
-
Fluorometer
Procedure:
-
Add the bacterial suspension to a cuvette.
-
Add NPN to the suspension and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Add this compound to the cuvette and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.
Inner Membrane Depolarization Assay (DiSC₃-5)
This assay measures the disruption of the cytoplasmic membrane potential using the potentiometric dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃-5). This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
Materials:
-
Bacterial cells washed and resuspended in buffer containing KCl
-
DiSC₃-5 solution
-
This compound solution
-
Fluorometer
Procedure:
-
Incubate the bacterial suspension with DiSC₃-5 in the dark to allow for dye uptake and fluorescence quenching.
-
Measure the stable, quenched baseline fluorescence.
-
Add this compound to the suspension and monitor the increase in fluorescence over time.
-
An increase in fluorescence indicates depolarization of the inner membrane.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Proposed mechanisms of action for this compound against Gram-negative bacteria.
References
- 1. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of an antimicrobial peptide, this compound, with outer and inner membranes of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Antimicrobial Stapled Peptides Based on this compound Sequence | MDPI [mdpi.com]
- 6. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Magainin 2 in the Innate Immune System of Frogs: A Technical Guide
Introduction
Discovered in the skin of the African clawed frog, Xenopus laevis, Magainin 2 is a 23-amino acid cationic antimicrobial peptide that plays a crucial role in the frog's innate immune system.[1][2][3][4][5] As a first line of defense, this compound provides broad-spectrum protection against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][6] Its potent antimicrobial activity, coupled with a low propensity for inducing microbial resistance and minimal toxicity to mammalian cells at effective concentrations, has made it a subject of intense research for its therapeutic potential.[4][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of microbial cell membranes.[8] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][9] Upon accumulation on the membrane surface, this compound peptides undergo a conformational change, adopting an amphipathic α-helical structure.[10][11] This structure facilitates the insertion of the peptide into the lipid bilayer.
The current consensus model for this compound's membrane disruption is the "toroidal pore" model.[7][8][9] In this model, the inserted peptides, along with the head groups of the lipid molecules, bend inward to form a water-filled pore. This pore formation leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[8] The diameter of these pores is estimated to be in the range of 2.0 to 8.0 nm.[7][9]
Recent studies also suggest that this compound may have intracellular targets. After crossing the cell membrane, it has been shown to interact with intracellular components, such as the BamA protein in E. coli, which is involved in the assembly of outer membrane proteins.[8]
Data Presentation
Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | KCTC 2508 | 4 | - | [4] |
| Acinetobacter baumannii | Drug-resistant strain | 2 | - | [4] |
| Escherichia coli | - | - | 50 (for bactericidal effect) | [1] |
Anticancer Activity of this compound
This compound has also demonstrated selective cytotoxicity against various cancer cell lines, with its efficacy measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| A549 | Lung Carcinoma | - | 110 | [12] |
| Bladder Cancer Cell Lines (average) | Bladder Cancer | 198.1 (WST-1 assay) | - | [13] |
| Bladder Cancer Cell Lines (average) | Bladder Cancer | 75.2 (BrdU assay) | - | [13] |
| MDA-MB-231 | Breast Adenocarcinoma | >30 | >80 (cytotoxic effect) | [14] |
| M14K | Human Mesothelioma | >30 | >80 (cytotoxic effect) | [14] |
| Various Cancer Cell Lines | - | >100 | - | [15] |
| Cancer Cells (with Bombesin conjugate) | - | 10-15 | - | [16] |
Experimental Protocols
Peptide Synthesis (Fmoc-based Solid-Phase)
Objective: To chemically synthesize the this compound peptide.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin to form a peptide bond.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (GIGKFLHSAKKFGKAFVGEIMNS).
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[17]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Methodology:
-
Bacterial Culture: Grow the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Peptide Dilution: Prepare a series of twofold dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[18]
Hemolysis Assay
Objective: To assess the lytic activity of this compound against red blood cells (a measure of its cytotoxicity to mammalian cells).
Methodology:
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration of, for example, 2% (v/v).
-
Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the this compound peptide.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.[18]
Cytotoxicity Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours. The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value can then be determined from the dose-response curve.[15]
Mandatory Visualization
Caption: Proposed "toroidal pore" mechanism of this compound.
Caption: General experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.stockpr.com [content.stockpr.com]
- 6. Magainin II - SB PEPTIDE [sb-peptide.com]
- 7. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 9. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii [mdpi.com]
- 10. Structure and orientation of the antibiotic peptide magainin in membranes by solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational and functional study of this compound in model membrane environments using the new approach of systematic double-D-amino acid replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of this compound-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Magainin 2
Introduction
Magainin 2 is a 23-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][2] The mechanism of action primarily involves the permeabilization of microbial cell membranes, leading to cell death.[1][3][4] This is achieved by the peptide adopting an amphiphilic α-helical structure upon interaction with the anionic phospholipids of the bacterial membrane, subsequently forming toroidal pores.[4][5][6] Given its therapeutic potential, robust methods for obtaining high-purity synthetic this compound are crucial for research and preclinical development. This application note details a standardized reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of chemically synthesized crude this compound.
Principle of Purification
Reverse-phase HPLC is the method of choice for purifying synthetic peptides like this compound. The separation is based on the differential partitioning of the peptide and synthesis-related impurities between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) is used to elute the components from the column, with more hydrophobic species being retained longer. Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent, which sharpens peaks and improves resolution by neutralizing the charges on the peptide and silica surface.[7]
Experimental Protocols
1. Crude Peptide Preparation
Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude this compound product is obtained as a lyophilized powder.[8]
-
Objective: To solubilize the crude peptide for HPLC injection.
-
Procedure:
-
Dissolve the crude peptide powder in a minimal volume of a strong solvent like dimethyl sulfoxide (DMSO).[8][9]
-
Further dilute the sample with the initial mobile phase conditions (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to ensure compatibility with the column and prevent precipitation upon injection.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
2. Preparative RP-HPLC Purification
-
Objective: To isolate this compound from deletion sequences, incompletely deprotected peptides, and other impurities from the synthesis.
-
Methodology: The following protocol is a representative method for preparative scale purification.
| Parameter | Specification |
| Instrument | Preparative HPLC System |
| Column | Discovery® BIO Wide Pore C18, 10 µm, 25 cm x 21.2 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Flow Rate | 10.0 mL/min |
| Gradient | 10% to 90% Mobile Phase B over 30 minutes |
| Detection Wavelength | 215 nm or 220 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
-
Procedure:
-
Equilibrate the column with 10% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared crude peptide sample onto the column.
-
Run the gradient elution as specified in the table above.
-
Collect fractions corresponding to the major peak, which is presumptively the target this compound peptide.
-
Pool the relevant fractions for purity analysis.
-
3. Purity Assessment by Analytical RP-HPLC
-
Objective: To determine the purity of the collected fractions and confirm the success of the purification.
-
Methodology: A smaller scale analytical column is used with a faster flow rate and a slightly adjusted gradient to achieve high-resolution separation for accurate purity assessment.
| Parameter | Specification |
| Instrument | Analytical HPLC System |
| Column | Discovery® BIO Wide Pore C18, 5 µm, 25 cm x 4.6 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% to 100% Mobile Phase B over 30 minutes |
| Detection Wavelength | 215 nm or 220 nm |
| Injection Volume | 10-20 µL |
-
Procedure:
-
Equilibrate the analytical column with the starting mobile phase conditions.
-
Inject a small aliquot of the pooled, purified fraction.
-
Run the analytical gradient.
-
Integrate the peak area of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Successful purification should yield a purity of ≥95%.[6] Some commercial sources provide this compound with purity as high as 98.92%.[1]
-
4. Post-Purification Processing
-
Objective: To obtain the final pure peptide in a stable, solid form.
-
Procedure:
-
Combine all fractions confirmed to have high purity.
-
Freeze the pooled solution at -80°C.
-
Lyophilize the frozen sample until all solvent is removed, yielding a white, fluffy powder.
-
Store the lyophilized pure this compound at -20°C or lower.[6]
-
Visualizations
Workflow for this compound Purification
Caption: Workflow of synthetic this compound purification.
Mechanism of Action: Toroidal Pore Formation
Caption: Proposed mechanism of this compound action on bacterial membranes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 4. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [anaspec.com]
- 7. agilent.com [agilent.com]
- 8. The effects of this compound-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Antimicrobial Stapled Peptides Based on this compound Sequence [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Magainin 2 using MIC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magainin 2 is a 23-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[1][2] The rise of antibiotic-resistant pathogens has spurred significant interest in AMPs like this compound as potential therapeutic agents.[3] This document provides detailed application notes and a standardized protocol for determining the antimicrobial susceptibility of this compound using the Minimum Inhibitory Concentration (MIC) assay, a fundamental method for assessing the potency of an antimicrobial agent.
Mechanism of Action
This compound is a cationic peptide that interacts with the negatively charged components of microbial cell membranes, such as phospholipids.[1][2] This interaction is crucial for its antimicrobial activity. The proposed mechanism of action involves the formation of "toroidal pores" in the bacterial membrane.[4][5] In this model, this compound peptides insert into the lipid bilayer, inducing high membrane curvature and forming pores that allow for the leakage of essential ions and metabolites, ultimately leading to cell death.[4][5] This membrane-disrupting mechanism is a key reason for the broad-spectrum activity and the low frequency of resistance development compared to traditional antibiotics that often have specific intracellular targets.
References
- 1. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
Application Notes and Protocols: Membrane Permeabilization Assay Using Magainin 2 and Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system and represent a promising class of therapeutics against antibiotic-resistant bacteria. Magainin 2, an AMP isolated from the African clawed frog (Xenopus laevis), exerts its antimicrobial activity by permeabilizing the cell membranes of pathogens.[1][2] This application note provides a detailed protocol for a robust in vitro membrane permeabilization assay using this compound and synthetic liposomes.
The assay quantifies the ability of this compound to disrupt lipid bilayers by monitoring the leakage of a fluorescent dye, calcein, from liposomes.[3][4][5] At high concentrations, calcein is self-quenched.[6] Upon membrane permeabilization by this compound, calcein is released into the surrounding buffer, leading to its dequenching and a measurable increase in fluorescence intensity.[6] This method is highly adaptable for screening the activity of novel AMPs and for studying the biophysical interactions between peptides and lipid membranes.
Mechanism of Action: this compound-Induced Pore Formation
This compound is believed to form "toroidal pores" in lipid membranes.[1][2][7] In this model, the peptide inserts into the membrane, inducing the lipid monolayers to bend inward to form a pore where both the peptide and the lipid head groups line the channel.[7] This process is dependent on the lipid composition of the membrane, with a preference for negatively charged lipids commonly found in bacterial membranes.[8][9]
Caption: this compound toroidal pore formation mechanism.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Note: Other lipid compositions can be used to mimic specific membranes, such as POPE/POPG mixtures for Gram-negative bacteria.[10]
-
-
Peptide:
-
This compound (synthetic, >95% purity)
-
-
Fluorescent Dye:
-
Calcein
-
-
Buffers and Solutions:
-
Consumables and Equipment:
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Mini-extruder with 100 nm polycarbonate membranes
-
Sephadex G-50 or similar size-exclusion chromatography column
-
Fluorometer with excitation/emission wavelengths of ~490 nm and ~520 nm, respectively[4]
-
96-well black microplates
-
Liposome Preparation
-
Lipid Film Formation:
-
Prepare a lipid mixture of POPC:POPG (e.g., 7:3 molar ratio) in a glass vial.[4]
-
Evaporate the organic solvent using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the Dye Buffer (containing 70 mM calcein).
-
Vortex the suspension vigorously.
-
Subject the suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath (~50°C) to facilitate the formation of multilamellar vesicles (MLVs).[4]
-
-
Extrusion:
-
Purification:
-
Separate the calcein-loaded liposomes from the unencapsulated (free) calcein using a Sephadex G-50 size-exclusion column.[4]
-
Equilibrate the column with Elution Buffer.
-
Apply the liposome suspension to the column and elute with the Elution Buffer.
-
The liposomes will elute in the void volume (appearing as a slightly turbid, orange-colored fraction), while the free calcein will be retained and elute later.[6]
-
Membrane Permeabilization Assay
-
Assay Setup:
-
In a 96-well black microplate, add the Elution Buffer to each well.
-
Add the purified calcein-loaded liposomes to each well to a final lipid concentration of approximately 50-100 µM.
-
Add varying concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence (F₀) of all wells (Excitation: 490 nm, Emission: 520 nm).
-
Incubate the plate at room temperature or 37°C and monitor the fluorescence intensity (F) over time (e.g., every 5 minutes for 60 minutes).
-
After the final time point, add Triton X-100 (to a final concentration of 0.1% v/v) to all wells to completely lyse the liposomes and measure the maximum fluorescence (Fₘₐₓ).
-
Data Analysis
The percentage of calcein leakage is calculated using the following formula:[3]
% Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100
Where:
-
F is the fluorescence intensity at a given time point after adding this compound.
-
F₀ is the initial fluorescence intensity of the liposomes before adding the peptide.
-
Fₘₐₓ is the maximum fluorescence intensity after lysing the liposomes with Triton X-100.
Caption: Liposome permeabilization assay workflow.
Data Presentation
The quantitative results of the membrane permeabilization assay can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent Leakage Induced by this compound
| This compound Concentration (µM) | % Leakage (at 60 min) | Standard Deviation |
| 0 (Control) | 2.5 | ± 0.8 |
| 1 | 15.2 | ± 2.1 |
| 5 | 45.8 | ± 3.5 |
| 10 | 85.1 | ± 4.2 |
| 20 | 92.3 | ± 2.9 |
| Liposomes composed of POPC:POPG (7:3) at a final concentration of 100 µM. |
Table 2: Influence of Lipid Composition on this compound Activity
| Lipid Composition (molar ratio) | % Leakage (at 60 min) | Standard Deviation |
| POPC (100%) | 12.7 | ± 1.9 |
| POPC:POPG (9:1) | 55.4 | ± 4.8 |
| POPC:POPG (7:3) | 85.1 | ± 4.2 |
| POPC:POPG (1:1) | 95.6 | ± 2.5 |
| Assay performed with 10 µM this compound and 100 µM total lipid. |
Troubleshooting and Considerations
-
Low Fluorescence Signal: Ensure complete removal of free calcein during the purification step. Incomplete removal can lead to a high background signal.
-
Liposome Stability: Liposomes should be used shortly after preparation for best results.[11] Check for spontaneous leakage in the negative control, which should be minimal.
-
Cuvette/Plate Interactions: Be aware that liposomes can sometimes interact with the surfaces of cuvettes or microplates, which may influence leakage results.[12] Using passivated surfaces can mitigate this effect.
-
Peptide Aggregation: Ensure the peptide is fully dissolved in a suitable buffer before adding it to the liposome suspension.
By following this detailed protocol, researchers can effectively quantify the membrane-permeabilizing activity of this compound and other antimicrobial peptides, providing valuable insights for drug discovery and development.
References
- 1. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 3. 2.3. Calcein Leakage Assay [bio-protocol.org]
- 4. Calcein Leakage Assay [bio-protocol.org]
- 5. Formation of β-Strand Oligomers of Antimicrobial Peptide this compound Contributes to Disruption of Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. noguchi.issp.u-tokyo.ac.jp [noguchi.issp.u-tokyo.ac.jp]
- 10. This compound and PGLa in Bacterial Membrane Mimics I: Peptide-Peptide and Lipid-Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
- 12. uu.diva-portal.org [uu.diva-portal.org]
Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of Magainin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magainin 2 is a 23-amino acid antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[1] Furthermore, recent studies have highlighted its potent cytotoxic and anti-proliferative effects against various cancer cell lines, while showing minimal toxicity to normal mammalian cells.[3][4][5] This selective cytotoxicity makes this compound a promising candidate for novel anticancer therapies.
The primary mechanism of action of this compound involves the permeabilization of cell membranes.[1][6] As a cationic peptide, it interacts with negatively charged components of cell membranes, such as anionic phospholipids, leading to the formation of pores or channels.[1][7] This disruption of the membrane integrity results in irreversible cytolysis and ultimately cell death.[8]
These application notes provide detailed protocols for common cell viability and cytotoxicity assays to evaluate the efficacy of this compound. The selection of an appropriate assay is critical and depends on the specific research question, whether it is assessing metabolic activity, membrane integrity, or the mechanism of cell death (apoptosis vs. necrosis).
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as determined by different assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| RT4 | Bladder Cancer | WST-1 | 52.4 | [4] |
| 647V | Bladder Cancer | WST-1 | 157.9 | [4] |
| 486P | Bladder Cancer | WST-1 | 384.03 | [4] |
| RT4 | Bladder Cancer | BrdU | 31.0 | [4] |
| 647V | Bladder Cancer | BrdU | 59.3 | [4] |
| 486P | Bladder Cancer | BrdU | 135.3 | [4] |
| MCF-7 | Breast Cancer | CCK-8 | 125 | [9] |
| A549 | Lung Carcinoma | Not Specified | ~110 µg/ml | [10] |
| Various Cancer Cells | Various | CCK-8 (this compound-Bombesin conjugate) | 10-15 | [9] |
Table 2: Cell Viability and Apoptosis in Response to this compound
| Cell Line | This compound Conc. (µM) | Incubation Time | Assay | % Cell Viability/Effect | Reference |
| MDA-MB-231 | 120 | 72h | MTT | <50% | [8] |
| M14K | 120 | 72h | MTT | <50% | [8] |
| MDA-MB-231 | 120 | 72h | Flow Cytometry (Annexin V/7-AAD) | ~50% apoptosis (14.8% early, 47% late) | [8] |
| M14K | 120 | 72h | Flow Cytometry (Annexin V/7-AAD) | >50% apoptosis (13.5% early, 47.8% late) | [8] |
| HaCaT | up to 64 | 23h | MTT | No significant cytotoxicity | [3][5] |
| HeLa | 30 | Not Specified | WST-8 | No significant cytotoxicity | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24-96 hours to allow for attachment and growth.[12]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Controls: Prepare the following controls in triplicate:
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired time.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mix according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) x 100.
Flow Cytometry for Apoptosis and Necrosis Analysis
Flow cytometry using Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells.[8] Apoptosis is characterized by the externalization of phosphatidylserine (PS), which is detected by Annexin V. Necrotic cells have compromised membrane integrity, allowing the viability dye to enter and stain the DNA.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., PE Annexin V) and a viability dye (e.g., 7-AAD).[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Necrotic cells: Annexin V-negative and 7-AAD-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced cell death.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Distinguishing features of apoptosis and necrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces bacterial cell death showing apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Proteopedia, life in 3D [proteopedia.org]
- 8. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04124G [pubs.rsc.org]
- 12. MTT Assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for Molecular Dynamics Simulation of Magainin 2 in Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magainin 2, a 23-amino acid antimicrobial peptide isolated from the skin of the African clawed frog (Xenopus laevis), exhibits broad-spectrum activity against bacteria and fungi. Its mechanism of action is primarily attributed to the permeabilization of cell membranes through the formation of pores. Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the interactions between this compound and lipid bilayers at an atomistic level. These simulations offer insights into peptide folding, orientation, insertion, and the subsequent disruption of the membrane, which are crucial for understanding its antimicrobial efficacy and for the rational design of novel peptide-based therapeutics.
Mechanism of Action: The Toroidal Pore Model
MD simulations, in conjunction with experimental data, support the "toroidal pore" model for this compound's activity. In this model, the peptides initially bind to the surface of the target membrane, often electrostatically attracted to anionic lipids prevalent in bacterial membranes.[1][2] As the peptide concentration on the surface increases, they aggregate and insert into the lipid bilayer. This insertion causes the lipid monolayers to bend inward, forming a continuous pore where both the peptides and the lipid headgroups line the channel. This structure allows for the leakage of ions and other cellular contents, ultimately leading to cell death.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various MD simulation studies of this compound with different lipid bilayers.
Table 1: this compound Orientation and Tilt Angles in Lipid Bilayers
| Lipid Bilayer Composition | Peptide Concentration | This compound Orientation | Tilt Angle (from bilayer normal) | Reference |
| POPG (bacterial model) | Low (~200 nM) | Parallel to surface | ~90° | [1] |
| POPG (bacterial model) | High (~800 nM) | Transmembrane | ~20-22° | [1] |
| POPC (mammalian model) | High (2.0 µM) | Nearly parallel to surface | ~75° | [1] |
| DMPC/DMPG | - | Flat on membrane surface | ~90° | [4] |
| POPC/POPG (90:10) | P/L = 1:50 | Flat on membrane surface | ~91° | [4] |
Table 2: Common Simulation Parameters for this compound in Lipid Bilayers
| Parameter | Value | Reference |
| Force Field (Protein) | Amberff99SB-ILDN, GROMOS54A7 | [5][6] |
| Force Field (Lipid) | Slipids, Berger, CHARMM36 | [5][6][7] |
| Water Model | SPC, TIP3P | [6] |
| Temperature | 300 K, 308.15 K, 323 K | [5][6] |
| Pressure | 1 bar (semi-isotropic coupling) | [5][6] |
| Time Step | 2 fs | [5][6] |
| Equilibration | Energy minimization, NVT, NPT | [5][6] |
| Simulation Time | 100 ns to 500 ns | [5][6][8] |
Table 3: Structural Parameters of this compound from MD Simulations
| Parameter | Environment | Value Range | Notes | Reference |
| Radius of Gyration (Rg) | DPPC Bilayer | 0.9 nm - 1.16 nm | Indicates a more compact and stable structure in the membrane. | [6] |
| Radius of Gyration (Rg) | Water | 0.8 nm - 1.4 nm | Less compact and more flexible in aqueous solution. | [6] |
| RMSD (Cα atoms) | DPPC Bilayer | 0.3 nm - 0.47 nm | Relatively stable throughout the simulation. | [6] |
| RMSD (Cα atoms) | Water | ~0.8 nm - 1.0 nm | Higher fluctuation, indicating less structural stability. | [6] |
Experimental Protocols
This section provides a detailed protocol for setting up and running an all-atom MD simulation of this compound in a model lipid bilayer using GROMACS, a widely used simulation suite.[9]
Protocol 1: System Setup and Equilibration
-
Obtain Peptide and Lipid Structures:
-
Download the initial structure of this compound, for instance, from the Protein Data Bank (PDB ID: 2MAG).[6]
-
Use a membrane builder tool, such as CHARMM-GUI, to generate the coordinates for the desired lipid bilayer (e.g., a 128-lipid POPC/POPG bilayer in a 3:1 ratio). This tool will also hydrate the system.
-
-
Assemble the System:
-
Position the this compound peptide in the aqueous phase near the surface of the lipid bilayer. For studying spontaneous insertion, an initial distance of 1-2 nm from the lipid headgroups is appropriate.
-
Solvate the simulation box with a pre-equilibrated water model (e.g., SPC or TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's total charge and to achieve a physiological salt concentration (e.g., 150 mM).
-
-
Energy Minimization:
-
Perform an initial energy minimization using the steepest descent algorithm with position restraints on the peptide and lipid heavy atoms to allow water molecules to relax.
-
Follow with a second, more thorough minimization of the entire system using steepest descent and then conjugate gradient algorithms until the maximum force on any atom is less than a specified tolerance (e.g., 1000 kJ mol⁻¹ nm⁻¹).
-
-
Equilibration:
-
NVT Ensemble Equilibration: Perform a short simulation (e.g., 1 ns) at constant volume and temperature (e.g., 310 K) with position restraints on the peptide and lipid heavy atoms. This allows the solvent to equilibrate around the solute. Use a thermostat like the Nosé-Hoover or V-rescale to maintain the temperature.[5][6]
-
NPT Ensemble Equilibration: Perform a longer simulation (e.g., 10-20 ns) at constant pressure (1 bar) and temperature. Gradually release the position restraints on the peptide and lipids to allow the system to relax to its correct density. Use a barostat like the Parrinello-Rahman for semi-isotropic pressure coupling.[5][6]
-
Protocol 2: Production Molecular Dynamics Run
-
Production Simulation:
-
Following successful equilibration, run the production MD simulation for the desired length of time (e.g., 200-500 ns or longer) without any restraints.
-
Use a time step of 2 fs. All bonds involving hydrogen atoms should be constrained using an algorithm like LINCS.[6]
-
Calculate long-range electrostatic interactions using the Particle Mesh Ewald (PME) method.[6]
-
Set cutoff distances for van der Waals and short-range electrostatic interactions (e.g., 1.0-1.2 nm).
-
Save the coordinates, velocities, and energies at regular intervals (e.g., every 10-20 ps) for subsequent analysis.
-
Protocol 3: Data Analysis
-
Visual Inspection: Visually inspect the trajectory using molecular visualization software (e.g., VMD, PyMOL) to observe the peptide's behavior, such as binding, insertion, and aggregation.
-
Structural Stability:
-
Calculate the Root Mean Square Deviation (RMSD) of the peptide's backbone atoms relative to the initial structure to assess its conformational stability.
-
Calculate the Radius of Gyration (Rg) to measure the peptide's compactness over time.[6]
-
-
Peptide-Membrane Interaction:
-
Determine the insertion depth of the peptide by calculating the distance between the center of mass of the peptide and the center of the bilayer along the z-axis (normal to the membrane).
-
Calculate the tilt angle of the peptide helix with respect to the bilayer normal.
-
-
Membrane Properties:
-
Calculate the deuterium order parameter (S_CD) for the lipid acyl chains to measure the degree of order and disruption caused by the peptide. A decrease in S_CD indicates membrane fluidization.[6]
-
Analyze the formation of water pores by monitoring the density of water molecules within the hydrophobic core of the bilayer.
-
These protocols provide a robust framework for investigating the molecular mechanisms of this compound's interaction with lipid bilayers, offering valuable data for the fields of biophysics and drug development.
References
- 1. Molecular Interaction between this compound and Model Membranes in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evidence of pores and thinned lipid bilayers induced in oriented lipid membranes interacting with the antimicrobial peptides, magainin-2 and aurein-3.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and PGLa in Bacterial Membrane Mimics I: Peptide-Peptide and Lipid-Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting low yield in Magainin 2 solid-phase synthesis
Technical Support Center: Magainin 2 Solid-Phase Synthesis
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of this compound. The content is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final peptide yield is extremely low after cleavage and purification. What are the most common causes?
Low final yield is a multifaceted problem that can arise at any stage of the synthesis. The most common culprits are incomplete reactions during chain assembly, peptide aggregation, inefficient cleavage from the resin, or loss during purification. A systematic approach is required to identify the source of the problem.
Troubleshooting Workflow:
The first step is to determine if the peptide was successfully synthesized on the resin before proceeding with full-scale cleavage.
Caption: Troubleshooting decision tree for low peptide yield.
Q2: How can I determine if my coupling reactions are incomplete? This could lead to deletion sequences.
Incomplete coupling is a primary cause of low purity and yield. For a 23-amino acid peptide like this compound, even a small inefficiency at each step accumulates into a significant loss of the final product.[1]
Monitoring Coupling Reactions:
-
Kaiser Test: This qualitative colorimetric test detects free primary amines on the resin. A positive result (blue bead color) indicates an incomplete coupling reaction, as the N-terminal amine of the growing peptide chain is still available to react. A negative result (yellow/clear bead color) signifies a successful coupling.
Troubleshooting Incomplete Coupling:
-
Double Couple: Repeat the coupling step with a fresh solution of amino acid and coupling reagents. This is particularly useful for sterically hindered amino acids.
-
Extend Reaction Time: Increase the coupling time from the standard 45-60 minutes to 2 hours or more.
-
Change Coupling Reagents: Some sequences require more potent activators. If you are using a carbodiimide like DCC, switching to a uronium/aminium-based reagent like HBTU, HATU, or COMU can significantly improve efficiency.[2][3][4]
-
Increase Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help overcome difficult couplings, though it may increase the risk of side reactions like racemization.[5]
Table 1: Comparison of Common Coupling Reagents
| Reagent | Type | Relative Efficiency | Key Advantages | Potential Issues |
| DCC | Carbodiimide | Good | Low cost.[3] | Forms insoluble DCU byproduct; not ideal for SPPS.[3] |
| HBTU/TBTU | Uronium/Aminium | High | Widely used, high efficiency, stable intermediates.[2] | Can be less effective for hindered couplings compared to HATU. |
| HATU | Uronium/Aminium | Very High | Excellent for difficult sequences and reduces racemization.[3] | Higher cost. |
| COMU | Uronium/Aminium | Very High | Oxyma-based, considered safer than benzotriazole-based reagents (like HBTU/HATU); very high efficiency.[4] | Higher cost. |
Q3: The this compound sequence has several hydrophobic residues. Could peptide aggregation be the cause of low yield?
Yes, aggregation is a very common problem, especially in sequences with alternating hydrophobic and hydrophilic residues like this compound.[6] As the peptide chain elongates, it can fold into secondary structures (β-sheets) that are stabilized by intermolecular hydrogen bonds, making reactive sites inaccessible.[7]
Signs of Aggregation:
-
Slow or incomplete coupling reactions (positive Kaiser test).
-
Slow solvent flow through the resin bed.
-
Noticeable clumping of the resin beads.
Strategies to Mitigate Aggregation:
-
Change Solvent: Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[5] Adding a small percentage of DMSO (e.g., 5-10%) can also help disrupt secondary structures.[8]
-
Incorporate "Structure-Breaking" Dipeptides: The use of pseudoproline dipeptides at key points in the sequence can disrupt the formation of β-sheets. These are later converted back to the native residues during final cleavage.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can interfere with hydrogen bonding and reduce aggregation.
-
Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-60°C) can disrupt aggregation and improve reaction kinetics.
Caption: On-resin aggregation blocking reactive sites.
Q4: My test cleavage shows the correct mass, but the yield from my full-scale cleavage is poor. What went wrong?
If the peptide is present on the resin, low yield post-cleavage points to issues with the cleavage reaction itself or subsequent workup steps.
Troubleshooting Cleavage and Precipitation:
-
Reagent Quality: Ensure your trifluoroacetic acid (TFA) is fresh. Old TFA can absorb water, reducing its efficacy.[9] Scavengers (e.g., triisopropylsilane (TIS), water, DODT) should also be fresh.[10]
-
Cleavage Time and Repetition: For some peptides, a standard 2-3 hour cleavage may be insufficient.[11] You can extend the time to 4 hours. If yield is still low, you can wash the resin with fresh TFA and repeat the cleavage process a second time.[9]
-
Resin Washing: Before cleavage, wash the resin thoroughly to remove residual DMF, which is basic and can neutralize the acidic TFA.[12][13]
-
Precipitation: After cleavage and TFA evaporation, the peptide is precipitated in cold diethyl ether. If the peptide is very hydrophobic, it might have some solubility in ether.[14]
-
Ensure the ether is ice-cold.
-
Use a large volume of ether (e.g., 30-50 mL for a 0.1 mmol synthesis).
-
If no precipitate forms, store the ether solution at -20°C or -80°C for several hours to overnight to encourage precipitation.[9]
-
Table 2: Standard Cleavage Cocktail ("Reagent K")
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes side-chain protecting groups. |
| Water (H₂O) | 2.5% | Cation scavenger, particularly for Trp(Boc). |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, prevents re-attachment of protecting groups. |
Note: This is a general-purpose cocktail. For peptides containing Cys(Trt) or Met, adding 2.5% 1,2-ethanedithiol (EDT) is recommended.[11][12]
Key Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
-
Dry approximately 2-5 mg of the peptidyl-resin under vacuum.
-
Place the dry resin in a 1.5 mL microcentrifuge tube.
-
Add 100-200 µL of the appropriate cleavage cocktail (e.g., Reagent K).
-
Allow the reaction to proceed at room temperature for 2 hours, vortexing occasionally.
-
Centrifuge the tube to pellet the resin.
-
Transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add ~1 mL of ice-cold diethyl ether to the supernatant to precipitate the peptide.
-
Centrifuge to pellet the crude peptide, decant the ether, and allow the pellet to air dry.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze via LC-MS or MALDI-TOF to confirm the mass.[9]
Protocol 2: RP-HPLC Purification of this compound
-
Column: C18 reverse-phase column (preparative or semi-preparative).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Procedure: a. Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetic acid or acetonitrile can be added. b. Centrifuge the solution to remove any insoluble material. c. Inject the supernatant onto the column equilibrated with 5-10% Mobile Phase B. d. Elute the peptide using a linear gradient, for example, from 5% to 60% Mobile Phase B over 30-45 minutes.[15] e. Monitor the elution profile at 215 nm or 280 nm.[15] f. Collect fractions corresponding to the major peak. g. Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by MS. h. Pool the pure fractions and lyophilize to obtain the final peptide powder.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 4. bachem.com [bachem.com]
- 5. biotage.com [biotage.com]
- 6. The Reversible Non-covalent Aggregation Into Fibers of PGLa and this compound Preserves Their Antimicrobial Activity and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fmoc gyanta hasítás és védtelenítés [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. repositorium.uminho.pt [repositorium.uminho.pt]
Optimizing HPLC gradient for high-purity Magainin 2 purification
Welcome to the technical support center for the optimization of HPLC gradients for high-purity Magainin 2 purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound using Reverse-Phase HPLC (RP-HPLC)?
A1: For initial method development, a C18 column is a standard choice for peptide purification.[1][2] A typical starting gradient involves a linear increase in the organic mobile phase (Acetonitrile) in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).[3][4] It is advisable to begin with a shallow gradient to effectively separate this compound from its impurities.[3][5]
Q2: My this compound peak is broad. How can I improve the peak shape?
A2: Peak broadening can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Gradient: A steep gradient can lead to broad peaks. Try decreasing the gradient slope (e.g., from a 2%/minute to a 1%/minute increase in organic solvent) to improve resolution.[6]
-
Check for Column Overload: Injecting too much sample can cause peak distortion. Reduce the sample load and re-run the purification.
-
Ensure Proper pH: The pH of the mobile phase affects the charge of the peptide and its interaction with the stationary phase. Ensure consistent and appropriate pH, typically acidic (pH 2-3 with 0.1% TFA), to improve peak symmetry.[3][5]
-
Consider Secondary Interactions: Silanol groups on the silica backbone can cause peak tailing. Using a high-purity, end-capped column or adding a competitive base to the mobile phase can mitigate this.
Q3: I am observing poor resolution between my this compound peak and impurities. What can I do?
A3: Poor resolution is a common challenge in peptide purification. Consider the following adjustments:
-
Shallow Gradient: Employ a very shallow gradient around the elution point of your peptide.[5] You can determine this by first running a broad, scouting gradient.
-
Change Selectivity: If optimizing the gradient isn't sufficient, changing the column chemistry (e.g., from C18 to C8 or Phenyl) can alter the selectivity of the separation.[5][7]
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention times of both your target peptide and the impurities, potentially improving separation.[5]
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-45°C) can improve peak shape and resolution, but be mindful of peptide stability.[1]
Q4: How do I choose the appropriate solvents for my HPLC purification of this compound?
A4: The most common mobile phases for peptide RP-HPLC are:
-
Solvent A (Aqueous): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Solvent B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% TFA.[3]
TFA acts as an ion-pairing agent, improving peak shape and resolution for basic peptides like this compound.[3][] Acetonitrile is widely used due to its favorable elution properties for peptides.[9]
Q5: My peptide is not retained on the column and elutes in the void volume. What should I do?
A5: If your peptide elutes in the void volume, it indicates insufficient interaction with the stationary phase. Try the following:
-
Decrease Initial Organic Solvent Concentration: Start your gradient with a lower percentage of Solvent B (e.g., 5% or even 0%).[5]
-
Check Sample Solvent: Ensure your sample is dissolved in a weak solvent (ideally the initial mobile phase) to promote binding to the column. Dissolving the sample in a strong solvent can cause it to pass through the column without being retained.[10]
-
Consider a Different Stationary Phase: If the peptide is very polar, a C18 column may not provide enough retention. A more retentive column or a different separation mode like ion-exchange chromatography might be necessary.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Ghost Peaks | Impurities in the mobile phase or from a previous injection. | Use high-purity HPLC-grade solvents. Run a blank gradient to identify the source of the peaks. Ensure the column is thoroughly washed between runs. |
| Baseline Drift | Changes in mobile phase composition or temperature. | Use a mobile phase with a consistent concentration of additives like TFA.[] Ensure the column and mobile phases are at a stable temperature. |
| High Backpressure | Column blockage or precipitation of the sample. | Filter your sample before injection. Check for blockages in the HPLC system. If necessary, wash the column with a strong solvent. |
| Inconsistent Retention Times | Poor column equilibration, changes in mobile phase composition, or fluctuating temperature. | Ensure the column is fully equilibrated with the initial mobile phase before each injection. Prepare fresh mobile phases daily. Use a column oven for temperature control. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
5% B for 5 min.
-
5% to 60% B over 30 min.[1]
-
60% to 95% B over 5 min.
-
95% B for 5 min.
-
95% to 5% B over 1 min.
-
Re-equilibrate at 5% B for 9 min.
-
Protocol 2: Preparative RP-HPLC for High-Purity Purification
-
Column: C18, 21.2 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column specifications).
-
Detection: UV at 220 nm.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Sample Preparation: Dissolve crude this compound in Mobile Phase A or a minimal amount of a compatible solvent. Filter the sample through a 0.45 µm filter.
-
Gradient Optimization:
-
Scouting Run: Perform an initial broad gradient (e.g., 5-95% B over 30 minutes) on an analytical column to determine the approximate elution percentage of this compound.
-
Focused Gradient: Based on the scouting run, create a shallow, focused gradient around the elution point. For example, if this compound elutes at 35% B, a gradient of 25-45% B over 40 minutes can be used for the preparative run to maximize resolution.[6]
-
-
Fraction Collection: Collect fractions across the main peak and analyze their purity by analytical RP-HPLC.
-
Post-Purification: Pool the purest fractions and lyophilize to obtain the purified peptide.
Visualizations
Caption: Workflow for HPLC gradient optimization for this compound purification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. hplc.eu [hplc.eu]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. biotage.com [biotage.com]
Common pitfalls in Magainin 2 minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magainin 2 minimum inhibitory concentration (MIC) assays. Adherence to proper experimental protocols is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound MIC values are inconsistent and higher than expected. What are the common causes?
A1: Inconsistent and elevated MIC values for this compound often stem from its cationic and amphipathic nature, leading to non-specific binding to laboratory plastics. Standard polystyrene 96-well plates, especially those treated for tissue culture, can adsorb the peptide, reducing its effective concentration in the assay.
Troubleshooting Steps:
-
Choice of Microplate: Switch from polystyrene to low-binding polypropylene microplates. Studies have shown that this can result in a two-fold or greater decrease in the measured MIC for cationic peptides.
-
Peptide Diluent: Prepare your this compound dilutions in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA). This helps to prevent the peptide from adhering to plastic surfaces.
-
Inoculum Density: Ensure a standardized and consistent final inoculum density, typically around 5 x 10^5 CFU/mL. Higher bacterial concentrations can neutralize the peptide, leading to artificially high MICs.
Q2: How does the composition of the broth medium affect this compound MIC results?
A2: The components of the culture medium can significantly interact with this compound, affecting its antimicrobial activity.
Troubleshooting Steps:
-
Salt Concentration: Be aware of the salt concentration in your Mueller-Hinton Broth (MHB) or other media. High salt concentrations can interfere with the initial electrostatic attraction between the cationic this compound and the negatively charged bacterial membrane, potentially increasing the MIC.
-
Divalent Cations: The presence of divalent cations like Ca2+ and Mg2+ can stabilize the outer membrane of Gram-negative bacteria, making them less susceptible to membrane-disrupting peptides like this compound. If supplementing your media, be consistent across all experiments.
-
Complex Media Components: Components in complex media like peptones and yeast extract can sometimes bind to antimicrobial peptides, reducing their availability. For mechanistic studies, a minimal defined medium might be considered, though this will require optimization of bacterial growth conditions.
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility is a common challenge. A systematic check of your experimental workflow is essential.
Troubleshooting Steps:
-
Bacterial Growth Phase: Always use bacteria from the same growth phase, preferably the mid-logarithmic phase, for your inoculum preparation. Bacteria in different growth phases can exhibit varying susceptibility to antimicrobial agents.
-
Inoculum Preparation: Standardize your method for preparing the inoculum to achieve a consistent cell density. Spectrophotometric methods (OD600) should be correlated with viable counts (CFU/mL) to ensure accuracy.
-
Incubation Time and Temperature: Adhere to a consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C). Variations can affect both bacterial growth and peptide stability.
-
Peptide Stock and Handling: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under appropriate conditions (typically frozen). Avoid repeated freeze-thaw cycles.
Q4: How do I visually determine the MIC for this compound, and are there any common interpretation errors?
A4: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Troubleshooting Steps:
-
Use a Reading Aid: Use a microplate reader or view the plate against a dark, non-reflective background to aid in determining the absence of turbidity.
-
Trailing Endpoints: Some peptide-bacteria combinations can exhibit a "trailing" or partial inhibition over a range of concentrations. It is important to define the endpoint consistently, for example, as the concentration that causes an 80% or greater reduction in growth compared to the positive control.
-
Skipped Wells: Occasionally, growth may be observed at a higher concentration while being absent at a lower one. This can be due to technical errors in pipetting or contamination and warrants a repeat of the assay for that replicate.
Data Presentation
Table 1: Effect of Inoculum Density on the MIC of Cationic Antimicrobial Peptides
| Inoculum Density (CFU/mL) | Representative MIC (µg/mL) | Fold Change in MIC |
| 5 x 10^3 | 4 | 1x |
| 5 x 10^5 (Standard) | 8 | 2x |
| 5 x 10^7 | 32 | 8x |
| 5 x 10^8 | >128 | >32x |
Note: This table presents illustrative data for the general effect of inoculum density on cationic antimicrobial peptides. The exact values for this compound may vary depending on the bacterial strain and specific assay conditions.
Table 2: Influence of Microplate Material on this compound MIC
| Microplate Material | Expected this compound MIC Range (µg/mL) | Rationale |
| Polystyrene | 8 - 32 | High potential for non-specific binding of the cationic peptide, reducing its effective concentration. |
| Polypropylene | 4 - 16 | Lower non-specific binding, leading to a more accurate determination of the true MIC. |
Note: The MIC ranges are estimates based on typical observations for cationic peptides. A two-fold or greater difference is commonly reported.
Experimental Protocols
Modified Broth Microdilution MIC Assay for this compound
This protocol is adapted from established methods for testing cationic antimicrobial peptides and is designed to minimize common pitfalls.
-
Preparation of this compound Stock and Dilutions:
-
Prepare a concentrated stock solution of this compound in sterile water.
-
For the assay, prepare serial two-fold dilutions of this compound in a sterile diluent of 0.01% acetic acid containing 0.2% bovine serum albumin (BSA). The dilutions should be made in polypropylene tubes.
-
-
Inoculum Preparation:
-
From an overnight culture, inoculate fresh Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microplate.
-
-
Assay Setup:
-
In a sterile 96-well polypropylene microplate, add 100 µL of the appropriate this compound dilution to each well.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
-
Visualizations
This compound Mechanism of Action: The Toroidal Pore Model
Caption: Toroidal pore formation by this compound.
Experimental Workflow for a Modified this compound MIC Assay
Caption: Workflow for a modified MIC assay for this compound.
Interpretation of Magainin 2 circular dichroism spectral data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magainin 2 and interpreting its circular dichroism (CD) spectral data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What does a typical CD spectrum for this compound look like?
A1: The CD spectrum of this compound is highly dependent on its environment.
-
In Aqueous Buffer: this compound typically exhibits a random coil structure. This is characterized by a single strong negative peak around 200 nm.[1][2]
-
In Membrane-Mimicking Environments: When introduced to negatively charged lipid vesicles (e.g., those containing PG), detergents (e.g., SDS), or bacterial cells, this compound undergoes a conformational change.[3][4][5] It folds into an α-helical structure, which is identified by two characteristic negative peaks at approximately 208 nm and 222 nm, and a positive peak around 190-193 nm.[1]
Q2: My CD spectrum shows a random coil structure even in the presence of lipids. What could be the issue?
A2: There are several potential reasons for this observation:
-
Lipid Composition: this compound folding is strongly promoted by the presence of negatively charged (anionic) lipids, such as phosphatidylglycerol (PG).[4][5] If you are using neutral or zwitterionic lipids (like phosphatidylcholine, PC) exclusively, the peptide may not interact sufficiently to fold.[5]
-
Peptide-to-Lipid Ratio (P/L): The conformational transition is dependent on the P/L ratio. At very low peptide concentrations relative to the lipid, the peptide may remain on the membrane surface without significant structural change.[1][4] Try increasing the peptide concentration or decreasing the lipid concentration.
-
Peptide Quality: Ensure the peptide is pure and correctly folded. Contaminants or degradation can affect its structural properties.
-
Buffer Conditions: Although less common, extreme pH or high salt concentrations could interfere with the peptide-lipid interaction.
Q3: How can I improve the signal-to-noise ratio in my CD spectra?
A3: A poor signal-to-noise ratio can obscure important spectral features. To improve it:
-
Increase Peptide Concentration: A higher concentration will produce a stronger signal. However, be cautious of inducing aggregation.
-
Increase the Number of Scans: Averaging multiple scans (e.g., 3-5) can significantly reduce random noise.[6]
-
Increase Dwell Time/Response Time: A longer measurement time per data point (e.g., 4 seconds) allows for better signal averaging.[3]
-
Check Instrument Parameters: Ensure the lamp has sufficient intensity and the detector voltage is not saturated. Use a quartz cuvette with a suitable path length (e.g., 1.0 mm).[6]
Q4: I see an iso-dichroic point in my titration experiment spectra. What does this mean?
A4: An iso-dichroic point, where all spectra in a series cross at a single wavelength, typically indicates a two-state transition. For this compound, this often represents the equilibrium between the random coil state and the α-helical state as you titrate with lipids.[1] The presence of two iso-dichroic points may suggest the involvement of an intermediate state in the folding process.[1]
Q5: How do I properly subtract the background from my this compound spectra when working with cells or liposomes?
A5: Correct background subtraction is critical. You must record a spectrum of a blank sample that contains everything except your peptide (this compound).
-
For Liposomes: The blank is a suspension of the liposomes in the same buffer at the exact same concentration used in your peptide sample.
-
For Bacterial Cells: The blank is a suspension of the bacterial cells (e.g., E. coli) in the buffer at the same OD600 and conditions.[3][7] This blank spectrum is then subtracted from the corresponding peptide-containing spectrum to isolate the CD signal of this compound.[3][7]
Data & Experimental Parameters
Table 1: Characteristic CD Spectral Features of this compound
| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) | Environment |
| Random Coil | N/A | ~200 | Aqueous Buffer (e.g., Phosphate, Tris)[1][2] |
| α-Helix | ~190 - 193 | ~208 and ~222 | Anionic Liposomes, SDS Micelles, TFE[1][2] |
| β-Strand / Oligomer | N/A | (May contribute to bands at 1614-1637 cm⁻¹ in IR) | Can be observed as an intermediate or in the presence of cholesterol[1][5] |
Table 2: Typical Experimental Parameters for this compound CD Spectroscopy
| Parameter | Typical Value | Notes |
| Peptide Concentration | 5 - 100 µM | Higher concentrations improve signal but risk aggregation.[3][6] |
| Wavelength Range | 190 - 260 nm | The far-UV region is essential for secondary structure analysis.[3][8] |
| Scanning Speed | 100 nm/min | A standard speed for good data quality.[3][8] |
| Bandwidth | 1.0 nm | Defines the spectral resolution.[3] |
| Response Time | 4 seconds | Longer times can improve signal-to-noise.[3] |
| Temperature | 25 - 37 °C | Should be controlled and consistent.[2][3] |
| Path Length | 1.0 mm | A shorter path length is common for far-UV CD to minimize buffer absorbance.[6] |
| Buffer | 10 mM Sodium Phosphate, pH 7.0 | Low salt and non-absorbing in the far-UV are critical.[3] |
Experimental Protocols
Protocol: CD Spectroscopy of this compound with E. coli
This protocol is adapted from methodologies for studying antimicrobial peptide interactions with bacterial cells.[3]
1. Preparation of E. coli Cells: a. Inoculate 5 mL of LB medium with an E. coli glycerol stock and grow overnight at 37°C with shaking.[3] b. The next day, refresh the culture by diluting it into fresh LB medium and grow to the exponential phase (OD600 of 0.6-0.8).[3] c. Harvest cells by centrifugation (5,000 x g, 5 min, 4°C).[3] d. Discard the supernatant and wash the bacterial pellet by resuspending in 10 mM phosphate buffer (pH 7.0). Repeat the centrifugation and washing steps two more times to remove all traces of culture medium.[3] e. Finally, resuspend the pellet in 10 mM phosphate buffer to the desired final OD600 for the experiment.[3]
2. Sample Preparation and Data Acquisition: a. Dissolve lyophilized this compound in ultrapure water. Determine the stock concentration accurately by measuring absorbance at 205 nm (ε205 = 94390 M⁻¹ cm⁻¹).[3] b. Prepare the final samples in a quartz cuvette. For the experimental sample, mix the washed E. coli suspension and the this compound stock solution to achieve the desired final concentrations (e.g., OD600 of 0.06 and 10 µM peptide). c. For the blank sample, prepare a cuvette with only the washed E. coli suspension in buffer at the identical concentration. d. Place the cuvette in the CD spectropolarimeter with a Peltier temperature controller set to 25°C.[3]
3. Instrument Settings and Measurement: a. Set the instrument to record spectra from 260 nm to 200 nm. b. Use the following parameters: 100 nm/min scanning speed, 1 nm bandwidth, 4 s response time, and average 3-4 scans.[3] c. Record the spectrum for the blank (E. coli cells only). d. Record the spectrum for the sample (this compound + E. coli). e. Consider taking measurements at different time points (e.g., 0, 2, 4, and 6 hours) to observe any time-dependent changes.[3]
4. Data Processing: a. Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of this compound interacting with the cells. b. Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity (deg cm² dmol⁻¹) for standardized analysis and comparison.
Visualizations
Caption: Experimental workflow for this compound CD spectroscopy.
Caption: Conformational transition of this compound upon membrane binding.
Caption: Troubleshooting common issues in this compound CD spectra.
References
- 1. Formation of β-Strand Oligomers of Antimicrobial Peptide this compound Contributes to Disruption of Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformation of magainin-2 and related peptides in aqueous solution and membrane environments probed by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
Technical Support Center: Solid-State NMR Studies of Magainin 2
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges in the solid-state NMR (ssNMR) study of the antimicrobial peptide Magainin 2.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: My peptide sample shows poor solubility or aggregation during reconstitution into lipid vesicles. What can I do?
A: This is a common issue stemming from the amphipathic nature of this compound.
-
Cause: The peptide may be aggregating before it has a chance to properly integrate into the lipid bilayer. The solvent choice for co-dissolving the peptide and lipids is critical.
-
Solution:
-
Solvent System: Use a mixture of chloroform and methanol, typically in a 2:1 (v/v) ratio, to co-dissolve the lipids and this compound.[1][2] This combination is effective at keeping both components soluble before creating the lipid film.
-
Purity and Counterions: Ensure high peptide purity (>90%) as confirmed by mass spectrometry.[1] Trifluoroacetic acid (TFA) counterions from HPLC purification can sometimes interfere with lipid interactions. Consider exchanging them with a different acid, such as hydrochloric acid.[1]
-
Gentle Film Formation: When evaporating the organic solvent to form a lipid-peptide film, use a gentle stream of nitrogen gas followed by overnight lyophilization or drying under high vacuum to ensure a thin, uniform film and complete removal of residual solvents.[1][2] This provides a high surface area for homogeneous rehydration.
-
Q2: I'm preparing an oriented sample on glass plates, but the final spectra indicate poor alignment. How can I improve the sample orientation?
A: Achieving well-oriented samples is crucial for obtaining high-resolution structural data.
-
Cause: Poor orientation can result from insufficient hydration, non-uniform spreading of the lipid-peptide mixture, or inadequate equilibration time.
-
Solution:
-
Naphthalene Procedure: For mechanically aligned samples, the naphthalene procedure can improve orientation.[2] In this method, naphthalene is co-dissolved with the lipid-peptide mixture and helps to create a more uniform film on the glass plates. The naphthalene is later removed by sublimation under vacuum.[2]
-
Hydration and Equilibration: After stacking the glass plates, ensure the sample is properly hydrated (e.g., to 95% hydration level) and equilibrated.[1] This involves sealing the stack of plates in a controlled humidity environment and incubating at a temperature above the lipid phase transition for several days (e.g., 3-4 days at 45 °C for DMPC/DMPG mixtures).[3]
-
Check Lipid Phase: Use ³¹P ssNMR to check the alignment of the lipid bilayers. A well-oriented sample with the bilayer normal parallel to the magnetic field should show a single, narrow peak.[2][3] The presence of a "powder pattern" indicates poor or no orientation.
-
Spectral Acquisition & Quality
Q3: My solid-state NMR spectra suffer from broad lines and low signal-to-noise (S/N). What are the likely causes and solutions?
A: Broad lines and low S/N can obscure important structural details.
-
Cause 1: Conformational Heterogeneity. this compound can exhibit significant conformational heterogeneity and different motional regimes within the membrane, leading to line broadening.[4][5] At high concentrations, it can also induce the formation of non-bilayer structures or even evolve into amyloid-like β-sheet aggregates, which further complicates spectra.[1][2][4]
-
Solution: Carefully control the peptide-to-lipid (P/L) ratio. Lower ratios (e.g., 1:100 to 1:50) are less likely to cause significant membrane disruption than higher ratios (>1:8).[2][6] Record spectra at different temperatures to see if peptide or lipid dynamics are contributing to the line broadening.
-
-
Cause 2: Incorrect NMR Parameters. Suboptimal acquisition parameters, particularly for cross-polarization (CP), can drastically reduce signal intensity.
-
Solution: Optimize the CP contact time. A typical contact time for ¹H-¹⁵N CP is around 1 ms.[7] Also, ensure efficient ¹H decoupling during acquisition (e.g., 71 kHz).[2] The recycle delay should be set appropriately based on the T₁ relaxation time of the protons (a delay of 3 seconds is common).[2][3]
-
-
Cause 3: Sample Issues. As mentioned, poor sample homogeneity, low peptide concentration, or insufficient sample quantity in the rotor/on the plates will result in low S/N.
-
Solution: Ensure homogeneous sample preparation and pack the MAS rotor carefully. For oriented samples, maximize the number of glass plates within the coil dimensions. Increase the number of scans to improve S/N, but be mindful of experiment time.
-
Data Interpretation
Q4: How do I interpret the ¹⁵N chemical shift to determine the orientation of this compound?
A: In an oriented sample, the ¹⁵N chemical shift is highly dependent on the orientation of the peptide's amide plane relative to the external magnetic field.
-
Principle: For an α-helical peptide, if the helix axis is parallel to the membrane surface (in-plane), the ¹⁵N chemical shifts will appear in a characteristic frequency region (e.g., ~82-89 ppm for this compound and PGLa).[8] If the peptide were to insert perpendicularly (transmembrane), the shifts would be significantly different (closer to 210 ppm).[3]
-
Application: By specifically ¹⁵N-labeling different residues along the this compound sequence, you can measure the chemical shift for each site.[7][9] These values provide orientational constraints. For this compound, studies consistently show it orients parallel to the surface of the membrane.[8][9] Comparing the experimental shifts to simulated spectra for different orientations allows for a precise determination of the helix's tilt and rotation angles relative to the bilayer normal.[3]
Quantitative Data Summary
The following tables summarize common experimental parameters used in ssNMR studies of this compound and its analogs.
Table 1: Typical Sample Composition & Conditions
| Parameter | Value | Reference(s) |
|---|---|---|
| Peptide | This compound or selectively ¹⁵N/¹³C labeled variants | [1][7] |
| Lipid Composition | POPE:POPG (3:1 mol/mol) or DMPC:DMPG (7:3) | [1][3] |
| POPC:POPG (various ratios) | [2][7] | |
| Peptide-to-Lipid Ratio | 1:25 (molar) for structural studies | [1] |
| >1:8 can induce non-bilayer structures | [2][10] | |
| Hydration Level | ~95% (w/w) | [1] |
| Sample Form | Multilamellar Vesicles (MLVs) or Oriented Bilayers |[1][2] |
Table 2: Typical Solid-State NMR Experimental Parameters
| Parameter | Nucleus | Value | Reference(s) |
|---|---|---|---|
| Spectrometer Frequency | ¹H | 400 - 500 MHz | [2][3] |
| Technique | Cross-Polarization Magic Angle Spinning (CP-MAS) | [1] | |
| Static Oriented Sample Spectroscopy | [2][7] | ||
| MAS Speed | 10 kHz | [1] | |
| ¹H π/2 Pulse Length | ¹H | 3.5 µs | [2] |
| CP Contact Time | ¹H-¹⁵N | 1 - 5 ms | [3][7] |
| ¹H Decoupling Field | ¹H | ~71 kHz | [2] |
| Recycle Delay | 2.5 - 3 s | [2][3][7] | |
| Spectral Width | ¹⁵N | 25 - 50 kHz | [1][2] |
| Temperature | | 310 K |[1] |
Experimental Protocols
Protocol 1: Preparation of Unoriented Multilamellar Vesicles (MLVs)
This protocol is adapted from methodologies described for this compound and its derivatives.[1][2]
-
Co-dissolution: Dissolve the desired amounts of lipids (e.g., POPE and POPG) and purified this compound peptide in a 2:1 (v/v) chloroform/methanol solution in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin, uniform film on the flask wall.
-
Drying: Place the flask under high vacuum for several hours (or overnight) to remove all residual solvent.
-
Rehydration: Add deuterium-depleted water or buffer to the dry film to achieve the desired hydration level (e.g., 95%).
-
Homogenization: Vortex the sample gently. To ensure homogeneity, subject the sample to several (e.g., 3-5) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[1]
-
Pelleting & Packing: Pellet the resulting MLVs by ultracentrifugation (e.g., 150,000g for 3 hours).[1] Carefully transfer the hydrated pellet into a 3.2 mm or 4 mm zirconia MAS rotor for NMR analysis.
Protocol 2: Preparation of Oriented Samples on Glass Plates
This protocol is based on standard methods for preparing mechanically aligned bilayer samples.[2][3][7]
-
Co-dissolution: Dissolve approximately 4-5 mg of lipids and the appropriate amount of this compound to achieve the target P/L ratio in a 2:1 (v/v) chloroform/methanol solution.
-
Spreading: Carefully spread the solution evenly over the surface of multiple thin glass plates (e.g., 11 mm x 22 mm).
-
Drying: Allow the solvent to evaporate in air, then place the plates under high vacuum for at least 10-12 hours to ensure they are completely dry.
-
Stacking: Carefully stack the coated glass plates on top of each other.
-
Hydration & Equilibration: Place the stack of plates inside a sealed container with a source of water to create a high-humidity environment. Incubate the sealed container at a temperature above the lipid phase transition temperature for 3-4 days to allow for even hydration and annealing of defects.[3]
-
Sealing: Wrap the hydrated stack of plates tightly with parafilm and place it into the flat-coil probe for the NMR spectrometer.
Visualizations
Diagram 1: Experimental Workflow for Oriented ssNMR Sample Preparation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from this compound and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Dynamics of the this compound Antimicrobial Peptide in Biomimetic Lipid Bilayers by Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2H-NMR and MD Simulations Reveal Membrane-Bound Conformation of this compound and Its Synergy with PGLa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Concepts for the Mechanisms of Action of Antimicrobial Peptides from Solid-state NMR Investigations | NMR Spectroscopy for Probing Functional Dynamics at Biological Interfaces | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. Structure and orientation of the antibiotic peptide magainin in membranes by solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-state NMR investigation of the membrane-disrupting mechanism of antimicrobial peptides MSI-78 and MSI-594 derived from this compound and melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Dynamics Simulations of Magainin 2
Welcome to the technical support center for researchers conducting molecular dynamics (MD) simulations of the antimicrobial peptide Magainin 2. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and address common artifacts and challenges in your simulations.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is unstable and loses its helical structure in the simulation. Is this an artifact?
A1: Not necessarily. While this compound is known to be predominantly α-helical when interacting with lipid membranes, its conformation in aqueous solution can be more dynamic.[1] Some studies have shown that in solution, the native form can maintain shorter helical motifs connected by random coils.[1] However, significant and rapid unfolding upon membrane interaction could indicate an issue.
Troubleshooting Steps:
-
Force Field Choice: The choice of force field can influence the stability of secondary structures. The CHARMM36m and AMBER force fields are widely used for peptide simulations. Ensure your force field is appropriate for both the peptide and the lipid bilayer.
-
Initial Conformation: Start with a well-defined α-helical structure of this compound (e.g., from PDB ID: 2MAG).[2]
-
Solvation: Ensure the peptide is properly solvated. Insufficient water molecules can lead to artificial self-interactions and unfolding.
-
Equilibration: A thorough equilibration protocol is crucial. Insufficient equilibration of the peptide-membrane system can introduce stress, leading to unfolding.
Q2: The lipid bilayer is showing unrealistic behavior, such as excessive undulations or incorrect phase behavior. What could be the cause?
A2: Artifacts in lipid bilayer behavior are common and can stem from several sources.
Troubleshooting Steps:
-
Equilibration Protocol: Lipid bilayers, especially complex mixtures, require extensive equilibration to reach their correct area per lipid and thickness.[3][4][5] A multi-step equilibration protocol, often starting with NVT and then moving to NPT, is recommended to allow the system to relax gently.[3] For multi-component bilayers, lateral lipid organization can be very slow to equilibrate.[4]
-
Force Field and Water Model: Ensure the lipid force field is compatible with the chosen water model and peptide force field. Inconsistencies can lead to incorrect lipid packing and phase behavior.
-
Pressure Coupling: The pressure coupling algorithm and its parameters can significantly impact the bilayer properties. Isotropic pressure coupling can induce artificial stress on the anisotropic bilayer system. It is generally recommended to use semi-isotropic pressure coupling for membrane simulations.[6]
-
Long-Range Electrostatics: Proper treatment of long-range electrostatic interactions is critical for accurate membrane simulations. Using methods like Particle Mesh Ewald (PME) is standard practice. Truncation of electrostatic interactions can lead to significant artifacts.[7]
Q3: I am observing the this compound peptide jumping across the periodic boundary conditions (PBC). Is this a problem?
A3: Yes, a peptide jumping across the PBC to interact with the other side of its own membrane is an unphysical artifact.[8] This can occur if the simulation box is not large enough in the z-dimension (perpendicular to the bilayer).
Troubleshooting Steps:
-
Increase Box Size: The most straightforward solution is to increase the size of the simulation box, particularly in the z-dimension. This ensures that the peptide does not simultaneously interact with its periodic image and the opposite leaflet of the bilayer.[8]
-
System Centering: Ensure your trajectory analysis correctly handles PBC. Most analysis tools have options to center the protein and membrane to prevent molecules from appearing broken or jumping across the box.
Q4: My this compound peptides are aggregating too quickly and in an unrealistic manner. How can I address this?
A4: Peptide aggregation is a known feature of this compound's mechanism, often preceding pore formation.[9][10] However, unnaturally rapid or extensive aggregation in a simulation can be an artifact.
Troubleshooting Steps:
-
Initial Placement: Avoid placing peptides too close to each other at the start of the simulation, unless you are specifically studying aggregation from a pre-formed cluster. Randomly placing them in the solvent box at a sufficient distance from each other and the membrane is a good starting point.[11]
-
Concentration: The concentration of peptides in the simulation box can significantly influence aggregation. Be mindful of the peptide-to-lipid ratio (P/L) and ensure it is relevant to the experimental conditions you are trying to model.
-
Force Field: Some force fields, particularly coarse-grained models, might overestimate the strength of hydrophobic interactions, leading to accelerated aggregation. It's important to be aware of the known behaviors of the chosen force field.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Equilibration Issues
This guide provides a systematic approach to ensure your this compound-membrane system is properly equilibrated before production runs.
Symptoms of Poor Equilibration:
-
Drifting values for area per lipid, membrane thickness, or box dimensions.
-
Unstable peptide secondary structure.
-
High pressure or temperature fluctuations.
-
Water molecules penetrating the hydrophobic core of the bilayer.[3]
Recommended Equilibration Protocol:
| Step | Ensemble | Duration | Restraints | Purpose |
| 1. Energy Minimization | - | 5000 steps | Position restraints on peptide and lipid heavy atoms | To remove initial steric clashes. |
| 2. NVT Equilibration | NVT | 1 ns | Position restraints on peptide and lipid heavy atoms | To allow water and ions to equilibrate around the fixed solute. |
| 3. NPT Equilibration (1) | NPT | 5-10 ns | Position restraints on peptide backbone atoms | To allow lipids to pack around the peptide while maintaining its secondary structure. |
| 4. NPT Equilibration (2) | NPT | 50-100 ns | No restraints | To allow the entire system to equilibrate fully. Monitor convergence of properties. |
Monitoring Equilibration:
-
Area per Lipid: Plot the total box area in the x-y plane divided by the number of lipids per leaflet as a function of time. The value should plateau.
-
Membrane Thickness: Calculate the distance between the average position of the phosphate groups in the two leaflets. This should also converge to a stable value.
-
Peptide RMSD: The root-mean-square deviation of the peptide backbone from its initial structure should stabilize.[12]
-
System Energy: Potential and total energy of the system should reach a stable average.
Guide 2: Addressing Periodic Boundary Condition (PBC) Artifacts
This guide helps to identify and mitigate common issues arising from the use of periodic boundary conditions in membrane simulations.
Common PBC Artifacts:
-
Peptide Self-Interaction: The peptide interacts with its own periodic image across the z-axis, leading to unphysical behavior.[8]
-
Finite Size Effects: The small size of the simulation box can artificially constrain the long-wavelength fluctuations of the membrane and affect lipid diffusion.[13][14]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for PBC artifacts.
Experimental Protocols
Protocol 1: All-Atom MD Simulation of this compound with a POPC/POPG Bilayer
This protocol outlines a typical setup for an all-atom MD simulation of this compound interacting with a mixed lipid bilayer, a common model for bacterial membranes.
-
System Preparation:
-
Obtain the initial α-helical structure of this compound (e.g., PDB: 2MAG).
-
Use a membrane building tool (e.g., CHARMM-GUI) to generate a hydrated POPC/POPG (3:1) bilayer.
-
Place one or more this compound peptides in the water phase above the bilayer surface. The initial orientation can be parallel to the membrane.[2]
-
Solvate the system with a water model compatible with the chosen force field (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 150 mM).
-
-
Simulation Parameters:
-
Force Field: CHARMM36m for protein, lipids, and ions.
-
Ensemble: NPT (constant pressure and temperature).
-
Temperature: 310 K, controlled with a thermostat (e.g., Nosé-Hoover).
-
Pressure: 1 bar, controlled with a semi-isotropic barostat (e.g., Parrinello-Rahman).[6]
-
Timestep: 2 fs (with constraints on bonds involving hydrogen atoms, e.g., LINCS or SHAKE).
-
Electrostatics: Particle Mesh Ewald (PME).
-
Cutoffs: 1.2 nm for van der Waals and short-range electrostatic interactions.
-
-
Equilibration and Production:
-
Follow the multi-step equilibration protocol outlined in Troubleshooting Guide 1.
-
Run the production simulation for a sufficient length of time to observe the phenomena of interest (e.g., peptide binding, aggregation, pore formation), which may require hundreds of nanoseconds to microseconds.
-
Protocol 2: Coarse-Grained MD Simulation of this compound
This protocol is suitable for studying slower processes like peptide aggregation and pore formation over longer timescales.
-
System Preparation:
-
Simulation Parameters:
-
Equilibration and Production:
-
Perform a brief energy minimization and equilibration run (e.g., 10-20 ns) with position restraints on the peptides.
-
Run the production simulation for several microseconds to observe large-scale events.
-
Visualization of Simulation Workflow
Caption: General workflow for a molecular dynamics simulation.
References
- 1. Computational study of solution behavior of this compound monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Orientation of this compound: Molecular Dynamics Simulation and Sum Frequency Generation Vibrational Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acceleration of Lateral Equilibration in Mixed Lipid Bilayers Using Replica Exchange with Solute Tempering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A criterion to identify the equilibration time in lipid bilayer simulations [scielo.org.ar]
- 6. This compound and PGLa in Bacterial Membrane Mimics I: Peptide-Peptide and Lipid-Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tutorial2_lipidomics_mag2 – Martini Force Field Initiative [cgmartini.nl]
- 12. Molecular dynamics simulations of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring How System Dimensions and Periodic Boundary Conditions Influence the Molecular Dynamics Simulation of A6H Peptide Self-Assembly Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Magainin 2 Biofilm Disruption Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in Magainin 2 biofilm disruption assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it disrupt biofilms?
This compound is a naturally occurring antimicrobial peptide (AMP) isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It is a cationic peptide that disrupts bacterial cell membranes, which is the primary mechanism for its antimicrobial and antibiofilm activity.[2] this compound is thought to form pores in the bacterial membrane through models described as "barrel-stave," "carpet," or "toroidal-pore," leading to leakage of cellular contents and cell death.[2] In a membrane-mimicking environment, this compound adopts an α-helical structure, which is crucial for its function.
Q2: What are the common methods to quantify biofilm disruption by this compound?
Common methods to quantify the effect of this compound on biofilms include:
-
Crystal Violet (CV) Staining: This is a simple and widely used method to quantify the total biofilm biomass. The CV dye stains the bacterial cells and the extracellular polymeric substance (EPS) matrix. The amount of stained biofilm is then solubilized and measured spectrophotometrically.
-
Colony Forming Unit (CFU) Counts: This method determines the number of viable bacterial cells within the biofilm after treatment with this compound. The biofilm is physically disrupted, and the resulting cell suspension is serially diluted and plated on appropriate agar medium to count the viable colonies.
-
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it. Using fluorescent stains like LIVE/DEAD™ viability kits, researchers can differentiate between live and dead cells, providing a more detailed understanding of this compound's effect on the biofilm.
Q3: How should I prepare and store this compound for my experiments?
Proper handling and storage of this compound are critical for maintaining its activity. Lyophilized this compound peptide should be stored at -20°C or lower for long-term stability.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing a stock solution, use a sterile, high-purity solvent such as sterile distilled water or a buffer with a slightly acidic pH (e.g., pH 5-6) to enhance stability. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Peptide solutions are generally stable for up to a week at 4°C, but for longer storage, they should be frozen at -20°C or -80°C.[4]
Q4: What is the role of the Extracellular Polymeric Substance (EPS) in biofilm resistance to this compound?
The EPS is a major component of the biofilm matrix and plays a crucial role in protecting bacteria from antimicrobial agents, including this compound. The negatively charged components of the EPS can bind to the cationic this compound, preventing it from reaching the bacterial cells within the biofilm. This interaction can significantly reduce the effective concentration of the peptide at the cell surface, leading to decreased efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during this compound biofilm disruption assays.
Problem 1: High variability in crystal violet staining results between replicates.
-
Possible Cause 1: Inconsistent washing steps.
-
Solution: Gentle and consistent washing is crucial. Avoid directing the pipette tip directly onto the biofilm. Instead, add and remove washing solutions (like PBS) slowly from the side of the well. Ensure the same number of washes and the same volume of washing solution are used for all wells.
-
-
Possible Cause 2: "Edge effect" in 96-well plates.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, leading to increased concentration of media components and affecting biofilm growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for the experiment. Incubating the plate in a humidified chamber can also help.
-
-
Possible Cause 3: Uneven biofilm formation.
-
Solution: Ensure a homogenous bacterial suspension is used for inoculation. Mix the bacterial culture well before dispensing it into the wells. Slight variations in temperature across the incubator can also lead to uneven growth; therefore, ensure the incubator has uniform temperature distribution.
-
Problem 2: this compound shows lower than expected activity against the biofilm.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Check the storage conditions and preparation of your this compound stock solution. Ensure it has been stored correctly at -20°C or below in a lyophilized state and that the reconstituted solution is fresh or has been stored properly in aliquots. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Presence of interfering substances in the growth medium.
-
Solution: Components in the growth medium, such as certain salts or proteins, can interact with and inhibit the activity of this compound. Consider testing the activity of this compound in a minimal medium or PBS to see if the medium is the issue.
-
-
Possible Cause 3: Mature and robust biofilm.
-
Solution: Older and more established biofilms are often more resistant to antimicrobial agents due to a denser EPS matrix and altered physiological state of the bacteria. Try treating the biofilms at an earlier stage of development or consider using a higher concentration of this compound.
-
-
Possible Cause 4: Inactivation by proteases.
-
Solution: Some bacteria can secrete proteases that may degrade this compound. If you suspect this is an issue, you can try to identify and inhibit these proteases or use a modified, more protease-resistant version of this compound if available.
-
Problem 3: Inconsistent CFU counts from biofilm samples.
-
Possible Cause 1: Incomplete disruption of the biofilm.
-
Solution: Ensure the biofilm is completely disrupted to release all viable cells. This can be achieved by a combination of physical methods like scraping and vortexing, or by sonication. The chosen method should be validated to ensure it does not affect bacterial viability.
-
-
Possible Cause 2: Clumping of bacterial cells.
-
Solution: After disruption, bacterial cells from a biofilm can clump together, leading to an underestimation of the CFU count. Vortex the cell suspension thoroughly and consider adding a non-toxic surfactant like Tween 80 at a low concentration (e.g., 0.05%) to help disperse the cells before plating.
-
-
Possible Cause 3: Carry-over of this compound to the agar plate.
-
Solution: Residual this compound in the cell suspension can inhibit bacterial growth on the agar plate. Wash the biofilm with PBS before disruption to remove any remaining peptide. Serial dilutions of the disrupted biofilm suspension will also help to dilute out any residual this compound.
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Various Bacteria
| Peptide | S. aureus (μM) | E. coli DH5α (μM) | P. aeruginosa (μM) | MDR P. aeruginosa (μM) |
| This compound | >500 | >500 | >500 | >500 |
| Peptide 1 | >500 | >500 | >500 | >500 |
| Peptide 2 | 31.25 | 62.5 | 125 | 125 |
| Peptide 3 | 15.63 | 31.25 | 62.5 | 62.5 |
| Peptide 4 | 7.81 | 15.63 | 31.25 | 31.25 |
| Peptide 5 | 7.81 | 15.63 | 15.63 | 15.63 |
| Peptide 6 | 7.81 | 15.63 | 15.63 | 15.63 |
| Data adapted from a study on this compound derivatives.[5] "Peptide 1-6" represent stapled derivatives of this compound. |
Table 2: Effect of Physiological Salt Concentrations on the MIC of this compound against Acinetobacter baumannii
| Salt | Concentration | A. baumannii KCTC 2508 (μM) | A. baumannii 907233 (μM) |
| NaCl | 50 mM | 4 | 2 |
| 100 mM | 4 | 4 | |
| 150 mM | 4 | 4 | |
| MgCl₂ | 0.5 mM | 4 | 4 |
| 1.0 mM | 8 | 8 | |
| 2.0 mM | 8 | 8 | |
| FeCl₃ | 10 μM | 4 | 2 |
| 50 μM | 4 | 4 | |
| 100 μM | 4 | 4 | |
| Data from a study on this compound activity against Acinetobacter baumannii.[1] |
Table 3: Biofilm Inhibition and Disruption by this compound against Acinetobacter baumannii
| This compound Concentration (µM) | Biofilm Inhibition (%) | Biofilm Disruption (%) |
| 128 | 33.3 | - |
| 192 | 53.4 | - |
| 256 | 66.2 | Effective disruption observed by fluorescence microscopy |
| Data from a study on this compound activity against Acinetobacter baumannii.[1][2] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into a suitable broth medium and incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in the same broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Protocol 2: Crystal Violet Biofilm Disruption Assay
This protocol quantifies the disruption of pre-formed biofilms by this compound.
-
Biofilm Formation:
-
Dispense 100 µL of a diluted overnight bacterial culture (adjusted to a specific OD, e.g., 0.1) into the wells of a 96-well plate.
-
Incubate the plate for 24-48 hours at the optimal temperature to allow for biofilm formation.
-
-
Treatment with this compound:
-
Carefully remove the planktonic cells by gently washing the wells twice with sterile PBS.
-
Add 100 µL of different concentrations of this compound (prepared in a suitable medium) to the wells. Include a control group with medium only.
-
Incubate for a defined period (e.g., 24 hours) at the optimal temperature.
-
-
Crystal Violet Staining:
-
Discard the supernatant and wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
-
Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
Visualizations
Caption: Workflow for a this compound biofilm disruption assay.
References
- 1. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Magainin II peptide [novoprolabs.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Magainin 2 vs. PGLa: A Comparative Analysis of Synergistic Antimicrobial Activity
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of antimicrobial peptides (AMPs) is paramount for designing novel therapeutic agents. This guide provides a detailed comparison of two well-studied AMPs, Magainin 2 and PGLa, isolated from the skin of the African clawed frog, Xenopus laevis. While each peptide exhibits antimicrobial properties, their combination results in a potent, synergistic effect, significantly enhancing their ability to permeabilize bacterial membranes.
This compound and PGLa are cationic, amphipathic peptides that adopt an α-helical conformation upon interacting with lipid membranes.[1] Their synergistic activity, which is maximal at a 1:1 molar ratio, is attributed to the formation of a heterosupramolecular complex within the membrane.[2][3] This complex capitalizes on the distinct properties of each peptide: PGLa contributes to a high rate of pore formation, while this compound provides moderate pore stability.[2][3] This cooperative action leads to a more efficient disruption of the bacterial membrane than either peptide can achieve alone.
Performance Comparison: this compound vs. PGLa vs. 1:1 Mixture
The synergistic interaction between this compound and PGLa leads to a significant enhancement in their ability to permeabilize lipid vesicles, a key indicator of antimicrobial activity. The following tables summarize quantitative data from key experiments, highlighting the superior performance of the 1:1 peptide mixture.
| Peptide(s) | Pore Formation Rate | Pore Lifetime |
| This compound | Low | High |
| PGLa | High | Low |
| This compound + PGLa (1:1) | High | Moderate |
| Data derived from fluorescence and dye release assays.[2][3] |
| Peptide(s) | Calcein Leakage from POPC/POPG (3:1) Vesicles (at ~5 µM peptide) | Calcein Leakage from POPE/POPG (3:1) Vesicles (at ~2 µM peptide) |
| Magainin 2a | ~20% | ~10% |
| L18W-PGLa | ~40% | ~20% |
| Magainin 2a + L18W-PGLa (1:1) | ~80% | ~70% |
| Data adapted from Leber et al. (2020) and represents approximate values from graphical data.[4] |
Mechanism of Synergistic Action
The precise mechanism of synergy is a subject of ongoing research, with evidence pointing towards the formation of specific peptide-lipid supramolecular structures.[5] In membranes containing unsaturated lipids, which are common in bacteria, both this compound and PGLa align parallel to the membrane surface.[4][6] The formation of a 1:1 stoichiometric complex in the membrane phase is a key aspect of their synergy, with an association free energy of approximately -15 kJ/mol.[2][3] This complex formation enhances the binding of both peptides to the membrane.[2]
Coarse-grained molecular dynamics simulations suggest that this compound facilitates the tilting and insertion of PGLa into the bilayer.[7] this compound tends to interact with the lipid headgroups on the membrane surface, while promoting the aggregation of PGLa-Magainin 2 heterodimers, a prerequisite for pore formation.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to investigate the synergistic activity of this compound and PGLa.
Minimal Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare two-fold serial dilutions of this compound, PGLa, and a 1:1 mixture of both peptides in a 96-well microtiter plate.
-
Inoculate each well with a logarithmic-phase bacterial culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.[8]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Vesicle Leakage Assay (Calcein Leakage)
This assay measures the ability of peptides to permeabilize lipid vesicles by monitoring the release of an entrapped fluorescent dye.
Protocol:
-
Prepare large unilamellar vesicles (LUVs) containing the fluorescent dye calcein at a self-quenching concentration. Common lipid compositions to mimic bacterial membranes include POPC/POPG (3:1 mol/mol) or POPE/POPG (3:1 mol/mol).[4]
-
Separate the dye-loaded vesicles from free dye using size-exclusion chromatography.
-
Add the peptides (this compound, PGLa, or a 1:1 mixture) at various concentrations to a suspension of the LUVs.
-
Monitor the increase in fluorescence intensity over time as calcein is released from the vesicles and its self-quenching is relieved.
-
Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
The percentage of leakage is calculated relative to the maximum fluorescence signal.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptides (e.g., α-helix formation) upon interaction with lipid membranes.[1]
Protocol:
-
Prepare solutions of this compound, PGLa, and their 1:1 mixture in buffer.
-
Prepare LUVs of a desired lipid composition.
-
Record the CD spectrum of each peptide solution in the absence of vesicles.
-
Add the LUVs to the peptide solutions and record the CD spectra again.
-
An increase in the characteristic α-helical signals (negative bands around 208 and 222 nm) indicates that the peptides adopt a helical conformation upon binding to the membrane.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides detailed information about the orientation and dynamics of the peptides within the lipid bilayer.[9]
Protocol:
-
Synthesize peptides with isotopic labels (e.g., ¹⁵N) at specific amino acid positions.
-
Reconstitute the labeled peptides into macroscopically aligned lipid bilayers.
-
Acquire ¹⁵N NMR spectra. The chemical shift of the labeled site is dependent on its orientation relative to the magnetic field.
-
Analyze the spectra to determine the tilt angle of the peptide helix with respect to the membrane normal. This can be done for each peptide alone and for the 1:1 mixture to observe any changes in orientation upon complex formation.[9]
By leveraging these experimental approaches, researchers can gain a deeper understanding of the synergistic mechanisms of this compound and PGLa, paving the way for the rational design of more effective antimicrobial therapeutics.
References
- 1. This compound-PGLa Interactions in Membranes - Two Peptides that Exhibit Synergistic Enhancement of Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides [frontiersin.org]
- 5. Highly synergistic antimicrobial activity of this compound and PGLa peptides is rooted in the formation of supramolecular complexes with lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing the Mechanisms of Synergistic Action of Two Magainin Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of this compound and PGLa on their heterodimer formation, aggregation, and insertion into the bilayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 9. 2H-NMR and MD Simulations Reveal Membrane-Bound Conformation of this compound and Its Synergy with PGLa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Magainin 2 and Melittin on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two well-known antimicrobial peptides, Magainin 2 and Melittin, on mammalian cells. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their therapeutic and research applications.
Overview of this compound and Melittin
This compound is a 23-amino acid peptide isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It belongs to the magainin family of antimicrobial peptides that exhibit broad-spectrum activity against bacteria and fungi, with relatively low toxicity towards mammalian cells.[1][3] Its mechanism of action is primarily attributed to the formation of toroidal pores in cell membranes, leading to cell lysis.[2][4][5]
Melittin , the principal component of honeybee venom, is a 26-amino acid, amphipathic peptide.[6][7] It is a potent cytolytic peptide that disrupts cell membranes indiscriminately, leading to the lysis of both prokaryotic and eukaryotic cells.[6][7] Melittin's lytic effect stems from its ability to insert into phospholipid bilayers and form pores.[6][8] At lower concentrations, it can also induce apoptosis and modulate various cellular signaling pathways.[6][7][9]
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound and Melittin have been evaluated across various mammalian cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a common measure of a compound's cytotoxicity. The following table summarizes the reported IC50 values for both peptides.
| Peptide | Cell Line | Assay | IC50 / LC50 | Source |
| This compound | Bladder Cancer (RT4, 647V, 486P) | WST-1 | 52.4 - 484.03 µM | [10][11] |
| Bladder Cancer (RT4, 647V, 486P) | BrdU | 31.0 - 135.3 µM | [10][11] | |
| Human Mammary Adenocarcinoma (MDA-MB-231) | MTT | > 30 µM (significant cytostasis at 120 µM) | [3] | |
| Human Mesothelioma (M14K) | MTT | > 30 µM (significant cytostasis at 120 µM) | [3] | |
| Mouse Fibroblast (Balb/3T3) | Flow Cytometry (PI) | ~600 µg/ml | [1] | |
| Melittin | Osteosarcoma (Canine, Murine, Human) | MTT | 1.5 - 2.5 µg/mL | [12][13] |
| Triple-Negative Breast Cancer (SUM159) | MTT | 0.94 µM | [14] | |
| HER2-enriched Breast Cancer (SKBR3) | MTT | 1.49 µM | [14] | |
| Human Dermal Fibroblasts (HDFa) | MTT | 2.62 µM | [14] | |
| Human Red Blood Cells (2% suspension) | Hemolysis | HC50: 16.28 ± 0.17 µg/mL | [7] | |
| Immature Human Dendritic Cells | Cytotoxicity | LC50: 43.42 ± 0.86 µg/mL | [7] |
Hemolytic Activity
A crucial aspect of evaluating the cytotoxicity of antimicrobial peptides is their hemolytic activity, which is their ability to lyse red blood cells. High hemolytic activity is often a limiting factor for the systemic application of these peptides.
-
This compound is generally considered to have low hemolytic activity at its effective antimicrobial concentrations.[3]
-
Melittin , on the other hand, is known for its potent hemolytic activity, which is a significant contributor to its overall cytotoxicity in mammals.[6][7][15]
Mechanisms of Cytotoxicity and Signaling Pathways
The primary mechanism of cytotoxicity for both this compound and Melittin involves the disruption of the cell membrane. However, the specifics of their interactions and the downstream consequences can differ.
This compound
This compound is thought to act through the "toroidal pore" model. In this model, the peptides insert into the lipid bilayer and induce membrane curvature, leading to the formation of a pore where the peptide molecules are associated with the head groups of the lipids lining the pore. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately cell death.[2][4][5]
Caption: this compound cytotoxicity pathway.
Melittin
Melittin's interaction with mammalian cell membranes is more aggressive. It can form pores through a similar mechanism to this compound but can also exhibit detergent-like effects at higher concentrations, leading to complete membrane dissolution.[1] Furthermore, melittin has been shown to induce apoptosis by increasing mitochondrial membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c.[7] It can also modulate various signaling pathways, including those involving Rac1, MMP-9, and HIF-1α, which are implicated in cell proliferation, migration, and angiogenesis.[6]
Caption: Melittin's multifaceted cytotoxicity pathways.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to evaluate peptides like this compound and Melittin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[16][17]
Workflow Diagram:
References
- 1. Magainin-induced cytotoxicity in eukaryotic cells: kinetics, dose-response and channel characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 5. The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 8. Cell-selective lysis by novel analogues of melittin against human red blood cells and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Melittin inhibits proliferation, migration, and invasion in osteosarcoma cell lines using 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of cyclization of this compound and melittin analogues on structure, function, and model membrane interactions: implication to their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
Comparative Analysis of the Antimicrobial Spectrum of Magainin 2 and Nisin: A Guide for Researchers
This guide provides a detailed comparison of the antimicrobial peptides Magainin 2 and Nisin, focusing on their spectrum of activity, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two potent antimicrobial agents.
Executive Summary
This compound and Nisin are both well-characterized antimicrobial peptides with significant potential in various therapeutic and biopreservation applications. While both exhibit broad-spectrum activity, their efficacy against different types of bacteria, particularly Gram-negative species, varies. This compound generally displays potent activity against both Gram-positive and Gram-negative bacteria. Nisin is highly effective against a wide range of Gram-positive bacteria but often shows more limited or variable activity against Gram-negative bacteria, sometimes requiring higher concentrations or the presence of a membrane permeabilizing agent. Their distinct mechanisms of action—membrane disruption for this compound and a dual action of pore formation and inhibition of cell wall synthesis for Nisin—underlie these differences in their antimicrobial profiles.
Data Presentation: Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Nisin against a selection of clinically relevant bacteria, compiled from various research articles.
Disclaimer: The MIC values presented below are collated from different studies. Direct comparison should be approached with caution as experimental conditions such as media composition, bacterial strains, and specific assay protocols can influence the results.
| Microorganism | Gram Stain | This compound MIC | Nisin MIC |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Positive | Typically 4-16 µM | Typically 1-16 µg/mL |
| Listeria monocytogenes | Positive | Active | Highly Active (often <1 µg/mL) |
| Streptococcus pneumoniae | Positive | Active | Active |
| Gram-Negative Bacteria | |||
| Escherichia coli | Negative | Typically 8-32 µM | Highly variable, often >100 µg/mL without enhancers[1] |
| Pseudomonas aeruginosa | Negative | Typically 4-16 µM | Generally high MICs, often >100 µg/mL[1] |
| Acinetobacter baumannii | Negative | 2-4 µM[2] | Activity reported, but often at high concentrations |
| Helicobacter pylori | Negative | Not widely reported | 0.07-2.1 µg/mL[3] |
Mechanisms of Action: A Comparative Overview
The distinct antimicrobial activities of this compound and Nisin can be attributed to their different modes of interaction with the bacterial cell.
This compound: This peptide, isolated from the skin of the African clawed frog Xenopus laevis, primarily exerts its antimicrobial effect by permeabilizing the bacterial cell membrane.[4] It is widely accepted that this compound forms "toroidal" pores. In this model, the peptides insert into the lipid bilayer, inducing a high degree of membrane curvature. This forces the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel that disrupts the membrane's integrity, leading to the leakage of essential cellular components and ultimately, cell death.[5]
Nisin: Produced by the bacterium Lactococcus lactis, Nisin employs a dual mechanism of action, making it a particularly potent antimicrobial.[6] Firstly, like this compound, it can form pores in the cytoplasmic membrane of susceptible bacteria. Secondly, and more distinctively, Nisin specifically binds to Lipid II, a crucial precursor molecule for the synthesis of peptidoglycan, the main component of the bacterial cell wall.[7] By sequestering Lipid II, Nisin effectively inhibits cell wall biosynthesis, leading to structural weakness and cell lysis. This dual action contributes to its high efficacy against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard and widely used protocol.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Pure cultures of test microorganisms
-
Stock solutions of this compound and Nisin of known concentration
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several morphologically similar colonies are transferred to a tube of sterile broth.
-
The broth culture is incubated at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in fresh broth to a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.
-
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of the antimicrobial peptide (this compound or Nisin) is prepared in the 96-well microtiter plate using the appropriate broth. This creates a gradient of decreasing concentrations of the peptide across the wells.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no antimicrobial) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
The microtiter plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the plate is examined for visible signs of bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader for a more quantitative assessment.
-
Mandatory Visualizations
Caption: Comparative antimicrobial spectra of this compound and Nisin.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nisin Inhibition of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 6. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pexiganan (Magainin 2 analog) clinical trial outcomes for infected ulcers
An Objective Analysis of Pexiganan versus Oral Antibiotics for the Treatment of Mildly Infected Diabetic Foot Ulcers
For researchers and drug development professionals, the challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Pexiganan, a synthetic analog of the magainin 2 antimicrobial peptide, has been a subject of significant interest for its potential as a topical treatment for infected ulcers, particularly in the context of diabetic foot infections (DFIs). This guide provides a detailed comparison of pexiganan's performance in pivotal Phase 3 clinical trials against the standard of care, supported by experimental data and methodologies.
Mechanism of Action: A Novel Approach
Unlike traditional antibiotics that target specific bacterial metabolic pathways, pexiganan acts directly on the physical integrity of the bacterial cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, it disrupts the membrane, forming toroidal pores that lead to leakage of essential cellular contents and rapid cell death. This rapid, lytic mechanism is believed to reduce the likelihood of developing bacterial resistance.
Caption: Pexiganan's mechanism of action on the bacterial cell membrane.
Pivotal Phase 3 Clinical Trials: Pexiganan vs. Ofloxacin
Two large, multicenter, Phase 3, double-blind, randomized controlled trials (designated Study 303 and Study 304) were conducted to compare the efficacy and safety of topical pexiganan cream with oral ofloxacin for the treatment of mildly infected diabetic foot ulcers. Ofloxacin, a broad-spectrum fluoroquinolone, represented a standard systemic treatment for such infections.
Caption: Generalized workflow for pexiganan Phase 3 clinical trials.
Experimental Protocols
-
Study Design : The trials were designed as outpatient, multicenter, randomized, double-blind, active-controlled, parallel-group studies. A double-dummy design was used, where patients in the pexiganan group received active cream and a placebo pill, while the control group received a placebo cream and an active ofloxacin pill.
-
Patient Population : The studies enrolled diabetic patients with mildly infected foot ulcers. Key inclusion criteria required the presence of clinical signs of mild infection, while exclusion criteria included evidence of deep-seated infections like osteomyelitis, severe peripheral arterial disease, or recent use of systemic antibiotics.
-
Treatment Regimen :
-
Pexiganan Arm : Topical pexiganan cream (1%) applied twice daily plus an oral placebo.
-
Control Arm : Topical placebo cream applied twice daily plus oral ofloxacin (400 mg twice daily).
-
-
Endpoints :
-
Primary Endpoint : The clinical response of the infection, categorized as "resolved or cured" or "improving," at the end of therapy.
-
Secondary Endpoints : Included microbiological eradication of baseline pathogens, ulcer healing, development of drug resistance, and safety assessments.
-
Comparative Efficacy and Safety Data
The results of the two pivotal Phase 3 trials showed variable outcomes regarding the primary endpoint of statistical equivalence.
Table 1: Clinical Resolution of Infection (Cure or Improvement)
| Trial | Pexiganan Arm | Ofloxacin Arm | Outcome |
|---|---|---|---|
| Study 303 | 85% | 91% | Failed to demonstrate statistical equivalence. |
| Study 304 | 89% | 89% | Demonstrated equivalence. |
| Combined Data | 85-90% | 85-90% | Demonstrated equivalent results. |
Table 2: Microbiological Eradication Rates (Combined Data)
| Pexiganan Arm | Ofloxacin Arm |
|---|
| Overall Eradication | 42-47% | 42-47% |
Source: Data compiled from Lipsky et al., Clinical Infectious Diseases, 2008.
A significant finding was that bacterial resistance to ofloxacin emerged in some patients, whereas no significant resistance to pexiganan was observed.
Table 3: Safety and Adverse Events
| Event | Pexiganan Arm | Ofloxacin Arm | Note |
|---|---|---|---|
| Overall Adverse Events | Comparable incidence and types. | Comparable incidence and types. | Most events were systemic rather than cutaneous. |
| Worsening Cellulitis | 2-4% | 2-4% | No significant difference. |
| Amputation | 2-3% | 2-3% | No significant difference. |
Alternative Treatments and Standard of Care
The standard of care for mild to moderate diabetic foot infections typically involves systemic antibiotics. The choice of agent depends on likely pathogens and local resistance patterns.
Commonly Used Oral Antibiotics for Mild DFIs:
-
Cephalexin
-
Dicloxacillin
-
Amoxicillin-clavulanate
-
Clindamycin
-
Trimethoprim-sulfamethoxazole (if MRSA is suspected)
The pexiganan trials used ofloxacin, a fluoroquinolone, as a comparator, which is also a therapeutic option. The rationale for a topical agent like pexiganan is to deliver high concentrations of the antimicrobial directly to the infection site, potentially improving efficacy while minimizing systemic side effects and the risk of promoting resistance elsewhere in the body.
Conclusion for the Research Community
The Phase 3 clinical trials of pexiganan for mildly infected diabetic foot ulcers demonstrated that its efficacy was clinically comparable to a standard oral antibiotic, ofloxacin. While one of the two key trials failed to meet the statistical endpoint for non-inferiority, the combined data supported equivalence.
Key takeaways for drug development professionals are:
-
Topical Potential : Pexiganan showed potential as an effective alternative to systemic antibiotics for mild DFIs, which could be a valuable tool in antimicrobial stewardship.
-
Resistance Profile : The lack of emergent resistance to pexiganan is a significant advantage over some systemic antibiotics.
-
Regulatory Hurdles : Despite promising data, pexiganan has faced regulatory challenges, highlighting the complexities of bringing novel antimicrobial peptides to market.
Pexiganan remains one of the most extensively studied antimicrobial peptides in a clinical setting and serves as a crucial case study for the development of future topical antimicrobial therapies.
Magainin 2 vs. Conventional Antibiotics: A Head-to-Head Comparison of Minimum Inhibitory Concentration (MIC) Values
In the ongoing battle against antimicrobial resistance, researchers are increasingly looking beyond traditional antibiotics to novel compounds like antimicrobial peptides (AMPs). Magainin 2, a naturally occurring AMP isolated from the African clawed frog (Xenopus laevis), has shown significant promise.[1] This guide provides a direct comparison of the in vitro efficacy of this compound against that of conventional antibiotics, focusing on the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of key pathogenic bacteria.
Executive Summary
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves permeabilizing the bacterial cell membrane, leading to cell death.[1][2][3] This is a different mode of action compared to many conventional antibiotics, which may target cell wall synthesis, protein synthesis, or DNA replication. This unique mechanism is of particular interest as it may be less prone to the development of resistance. This comparison guide summarizes the available MIC data for this compound and a selection of conventional antibiotics against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Comparative Analysis of MIC Values
The following table summarizes the MIC values for this compound and several conventional antibiotics against common laboratory and clinical strains of E. coli, S. aureus, and P. aeruginosa. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.
| Antimicrobial Agent | Target Organism | MIC Range (µg/mL) | References |
| This compound | Escherichia coli | 1 - >512 | [4][5] |
| Staphylococcus aureus | 64 - >512 | [4][6] | |
| Pseudomonas aeruginosa | 4 - >512 | [4][5][7] | |
| Ciprofloxacin | Escherichia coli | 0.9 | |
| Staphylococcus aureus | >0.05 | [8] | |
| Pseudomonas aeruginosa | 0.094 - 32 | [9][10] | |
| Gentamicin | Escherichia coli | 6 - 30 | [11] |
| Pseudomonas aeruginosa | 4 - >64 | [9] | |
| Vancomycin | Staphylococcus aureus | 0.5 - 4 | [12][13] |
| Apramycin | Escherichia coli | 1 - >512 | [5] |
| Klebsiella pneumoniae | 2 - >256 | [5] | |
| Pseudomonas aeruginosa | 4 | [5] | |
| Erythromycin | Pseudomonas aeruginosa | 8 - >64 | [9] |
| Staphylococcus aureus | 2 - 16 | [8] | |
| Oxacillin | Staphylococcus aureus | 0.032 - 256 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized laboratory procedure.[14][15][16][17]
Principle: This method involves exposing a standardized suspension of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a specified incubation period.[17]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15][16] This creates a range of concentrations to be tested.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.[15]
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., temperature, time) appropriate for the growth of the test organism.[15][16]
-
Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]
Below is a graphical representation of the experimental workflow for the broth microdilution method.
Signaling Pathways and Mechanism of Action
While conventional antibiotics have diverse targets, this compound's primary mechanism involves the disruption of the bacterial membrane. It is a cationic peptide that electrostatically interacts with the negatively charged components of the bacterial cell membrane.[3] This interaction leads to the formation of pores or channels in the membrane, causing leakage of cellular contents and ultimately cell death.[2][3][18] This membrane-disruptive mechanism is generally less specific than the target-based mechanisms of many conventional antibiotics, which may contribute to a lower propensity for resistance development.
The diagram below illustrates the proposed "toroidal pore" model of this compound's action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Apramycin - Wikipedia [en.wikipedia.org]
- 6. The effects of this compound-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 10. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. goldbio.com [goldbio.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
Validating the Efficacy of Magainin 2 Against Antibiotic-Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), natural components of the innate immune system. This guide provides a comprehensive comparison of the efficacy of Magainin 2, an AMP isolated from the African clawed frog (Xenopus laevis), against a panel of antibiotic-resistant bacterial strains. Its performance is objectively compared with other AMPs, namely Melittin and Buforin II, as well as conventional antibiotics, supported by experimental data from peer-reviewed studies.
Executive Summary
This compound demonstrates significant antibacterial and antibiofilm activity against a variety of multidrug-resistant (MDR) bacteria. Its primary mechanism of action involves the formation of toroidal pores in the bacterial cell membrane, leading to cell lysis. Compared to conventional antibiotics, this compound often exhibits lower Minimum Inhibitory Concentrations (MICs) against resistant strains. While Melittin shows potent antimicrobial activity, it is often associated with higher hemolytic activity. Buforin II presents a different mechanism, penetrating the cell membrane to inhibit intracellular functions. This guide aims to provide a data-driven resource for evaluating this compound as a potential therapeutic agent.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against various antibiotic-resistant bacterial strains. Lower MIC values indicate higher antimicrobial potency.
Table 1: Efficacy Against Gram-Negative Resistant Strains
| Organism | Antimicrobial Agent | MIC (µM) | MIC (µg/mL) | Citation(s) |
| Drug-Resistant Acinetobacter baumannii | This compound | 2 | ~4.9 | [1] |
| Melittin | 2 | ~5.7 | [1] | |
| Buforin II | 16 | ~37.2 | [1] | |
| Ciprofloxacin | >128 | >42.4 | [1] | |
| Gentamicin | >256 | >121.6 | [1] | |
| Multi-Drug Resistant Pseudomonas aeruginosa | This compound | - | - | |
| Melittin | 1.25 - 10 | 3.6 - 28.5 | [2] | |
| Gentamicin | - | - | ||
| Ciprofloxacin | - | - | ||
| Carbapenem-Resistant Enterobacteriaceae (CRE) | This compound | - | - | |
| Melittin | 32 | 91.2 | [3] | |
| Buforin II | - | - |
Note: Dashes (-) indicate that specific data for the given strain was not found in the searched literature.
Table 2: Efficacy Against Gram-Positive Resistant Strains
| Organism | Antimicrobial Agent | MIC (µM) | MIC (µg/mL) | Citation(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound (hybrid peptide) | - | 64 | [4] |
| Melittin | 0.625 - 2.5 | 1.8 - 7.1 | [2] | |
| Buforin II | - | - | ||
| Vancomycin | - | - | ||
| Oxacillin | - | - | ||
| Vancomycin-Resistant Enterococci (VRE) | This compound (in conjugate) | - | - | [5] |
| Melittin | - | - | ||
| Buforin II | - | - | ||
| Vancomycin | - | - |
Note: Some studies on this compound's efficacy against MRSA and VRE involved hybrid peptides or conjugates, which may enhance its activity.[4][5]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a crucial metric for assessing antimicrobial efficacy. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.[6][7]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agents (this compound, Melittin, Buforin II, conventional antibiotics)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of the antimicrobial agents. Serially dilute the agents in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add the bacterial inoculum to each well containing the diluted antimicrobial agents. Include a positive control (bacteria without antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm using a plate reader.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial agent to prevent the formation of biofilms.[8][9][10]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Antimicrobial agents
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
PBS (Phosphate-Buffered Saline)
-
Microplate reader
Procedure:
-
Inoculation and Treatment: In a 96-well plate, add the bacterial suspension and the antimicrobial agent at various concentrations. Include control wells with bacteria only.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. This stains the biofilm biomass.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Mechanism of Action and Signaling Pathways
The efficacy of an antimicrobial peptide is intrinsically linked to its mechanism of action. This compound and its comparators exhibit distinct modes of bacterial killing.
This compound: The Toroidal Pore Model
This compound primarily acts by disrupting the bacterial cell membrane through the formation of "toroidal pores".[11] This process involves the following steps:
-
Electrostatic Attraction: The cationic this compound peptides are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Aggregation: The peptides insert into the lipid bilayer and aggregate.
-
Pore Formation: This aggregation induces membrane curvature, leading to the formation of a pore where the peptide molecules are associated with the phospholipid head groups, creating a channel through the membrane.
-
Cell Lysis: The formation of these pores disrupts the membrane potential, leads to the leakage of essential intracellular contents, and ultimately results in cell death.
This compound Mechanism of Action: Toroidal Pore Formation
Comparative Mechanisms: Melittin and Buforin II
-
Melittin: Similar to this compound, Melittin also disrupts cell membranes. However, it is generally considered more lytic and less cell-selective, leading to higher hemolytic activity (disruption of red blood cells).[3]
-
Buforin II: In contrast to the membrane-disrupting mechanisms of this compound and Melittin, Buforin II can translocate across the bacterial membrane without causing significant lysis. Once inside the cell, it binds to DNA and RNA, inhibiting essential cellular processes and leading to cell death.[12]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating the efficacy of antimicrobial peptides.
General Experimental Workflow for AMP Efficacy Validation
Conclusion
This compound demonstrates considerable potential as a therapeutic agent against antibiotic-resistant bacteria, exhibiting potent antibacterial and antibiofilm activities. Its distinct mechanism of action, focused on membrane disruption, makes it a compelling alternative to conventional antibiotics and other antimicrobial peptides. However, further research is warranted to expand the scope of its efficacy against a broader range of clinically relevant resistant strains and to optimize its therapeutic window. This guide provides a foundational resource for researchers and drug developers to inform their continued investigation into the promising field of antimicrobial peptides.
References
- 1. Antibacterial and Antibiofilm Activity and Mode of Action of this compound against Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 3. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols · Benchling [benchling.com]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Guide to the Safe Disposal of Magainin 2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of bioactive compounds like Magainin 2 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the effective disposal of this compound, drawing from safety data sheets and general peptide decontamination protocols.
Core Principles of this compound Disposal
While one Safety Data Sheet (SDS) classifies this compound as a non-hazardous substance, another indicates that its toxicological properties have not been fully investigated.[1][2] Therefore, it is imperative to handle it with care and avoid its release into the environment. The primary environmental precaution is to prevent the product from entering drains.[1]
Step-by-Step Disposal Procedures
This section outlines the recommended procedures for the disposal of this compound waste, including contaminated labware and spill cleanup materials.
Inactivation of this compound Solutions
Chemical inactivation is a key step in neutralizing the biological activity of this compound before disposal.
Method 1: Alkaline Hydrolysis
A 10% caustic solution has been indicated for the decontamination of this compound spill sites, suggesting its effectiveness in inactivating the peptide.[1]
-
Procedure:
-
Prepare a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Carefully add the this compound waste solution to the caustic solution with stirring. A recommended ratio is 1:10 (waste to caustic solution) to ensure complete inactivation.
-
Allow the mixture to stand for at least one hour to ensure complete hydrolysis of the peptide.
-
Neutralize the resulting solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
The neutralized solution can then be disposed of in accordance with local and institutional regulations for non-hazardous chemical waste.
-
Method 2: Oxidative Degradation
Sodium hypochlorite (bleach) is a common and effective reagent for the oxidative degradation of peptides.[3]
-
Procedure:
-
Prepare a fresh solution of sodium hypochlorite (household bleach is typically 5-6% sodium hypochlorite). A 1:10 dilution of bleach in water is often sufficient.
-
Add the this compound waste to the bleach solution with stirring.
-
Allow the mixture to react for at least 30 minutes.
-
Dispose of the resulting solution as per local regulations for decontaminated chemical waste.
-
Disposal of Contaminated Solid Waste
Solid waste, such as pipette tips, tubes, and gloves, that has come into contact with this compound should be managed as follows:
-
Procedure:
-
Collect all contaminated solid waste in a designated, leak-proof container clearly labeled "this compound Waste."
-
If possible, rinse contaminated items with one of the inactivation solutions mentioned above before placing them in the waste container.
-
Dispose of the sealed container through your institution's chemical or biological waste stream, following established protocols.
-
Spill Cleanup and Decontamination
In the event of a this compound spill, immediate and thorough decontamination is crucial.
-
Procedure:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material.[1]
-
Carefully sweep up the absorbed material using non-sparking tools and place it in a designated waste container.[1]
-
Decontaminate the spill area with a 10% caustic solution.[1]
-
Allow the decontamination solution to remain on the surface for at least 10-15 minutes.
-
Wipe the area clean with fresh absorbent material.
-
Ventilate the area until the disposal is complete.[1]
-
Dispose of all cleanup materials as contaminated solid waste.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Inactivation Agent (Alkaline) | 10% Caustic Solution (NaOH or KOH) | [1] |
| Inactivation Agent (Oxidative) | Sodium Hypochlorite (Bleach) Solution (e.g., 6%) | [3] |
| Contact Time (Alkaline) | At least 1 hour | General Practice |
| Contact Time (Oxidative) | At least 30 minutes | General Practice |
| Final pH for Aqueous Waste | 6.0 - 8.0 | General Practice |
Experimental Protocol: Inactivation via Alkaline Hydrolysis
This protocol provides a detailed methodology for the chemical inactivation of a 1 mg/mL stock solution of this compound using a 10% sodium hydroxide solution.
Materials:
-
This compound stock solution (1 mg/mL)
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a chemical fume hood.
-
Inactivation: For every 1 mL of this compound stock solution, add 10 mL of the 10% NaOH solution in a suitable chemical-resistant container.
-
Reaction: Gently stir the mixture and allow it to stand at room temperature for a minimum of 1 hour.
-
Neutralization: Slowly add 1 M HCl to the solution while monitoring the pH with either pH strips or a pH meter. Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Disposal: The resulting neutralized solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations for non-hazardous waste. If not, it should be collected in a designated waste container.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
